2,3,4-Tri-O-benzyl-L-arabinopyranose
Description
BenchChem offers high-quality 2,3,4-Tri-O-benzyl-L-arabinopyranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4-Tri-O-benzyl-L-arabinopyranose including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3R,4S,5S)-3,4,5-tris(phenylmethoxy)oxan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(19-31-26)28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25+,26?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSKDJMXBBFKKG-FVNVNRQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H](C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Stability and Manipulation of Benzyl Ether Protecting Groups on L-Arabinose
Executive Summary
This guide addresses the physicochemical stability profile of benzyl ether protecting groups specifically applied to L-arabinose. While benzyl ethers are the industry standard for "permanent" protection due to their robustness against acidic and basic hydrolysis, their application on L-arabinose presents unique stereoelectronic challenges. Unlike glucose, L-arabinose exhibits a highly labile furanose-pyranose equilibrium. This guide details the mechanistic implications of benzylation on ring stability, provides a quantitative stability matrix, and outlines self-validating protocols for their installation and removal.
Mechanistic Basis: The Arabinose Anomaly
The Ring Stability Paradox
L-Arabinose exists in a delicate equilibrium between its pyranose (6-membered, thermodynamically favored) and furanose (5-membered, kinetically favored) forms.
-
The Challenge: Benzyl ethers are non-participating groups at C-2.[1] Unlike acyl groups (e.g., acetyl, benzoyl), they do not stabilize the glycosidic bond via anchimeric assistance (neighboring group participation).
-
The Consequence: When the anomeric position (C-1) is activated or hydrolyzed, a benzylated arabinofuranoside is significantly more prone to acid-catalyzed hydrolysis or anomerization than its ester-protected counterparts.
Electronic Influence
The benzyl ether linkage (
-
Inductive Effect: Increases electron density on the ring oxygen.
-
Reactivity: Makes the anomeric center more reactive toward glycosylation donors but also more susceptible to acid hydrolysis if the anomeric position is free.
Stability Profile & Chemical Resistance
The following data summarizes the resistance of per-benzylated L-arabinose intermediates (e.g., 2,3,4-tri-O-benzyl-L-arabinopyranose) against standard synthetic stressors.
Table 1: Chemical Stability Matrix
| Reagent Class | Specific Reagent | Conditions | Stability Rating | Mechanistic Note |
| Strong Base | NaH / KHMDS | THF, Reflux, 24h | Excellent | Ether linkage is inert to nucleophilic attack by bases. |
| Aqueous Base | NaOH (50%) | Excellent | No ester hydrolysis risk; ideal for saponification of orthogonal groups. | |
| Mineral Acid | HCl (1M) | Good | Stable. Anomeric centers (acetals) will cleave before the Bn ether. | |
| Lewis Acid | DCM, | Good | Stable under typical glycosylation promotion conditions. | |
| Strong Lewis Acid | DCM, | Poor | Cleavage Risk. Boron coordinates to ether oxygen, facilitating dealkylation. | |
| Oxidation | PCC / Dess-Martin | DCM, | Excellent | Stable. Used to oxidize free hydroxyls in the presence of Bn. |
| Radical Oxidation | Poor | Oxidizes methylene ( | ||
| Hydride Reduction | THF, Reflux | Excellent | Inert. Allows reduction of esters/amides in presence of Bn.[2] | |
| Hydrogenolysis | EtOH, 1 atm | None | Primary Cleavage Method. |
Visualization: Decision Logic for Benzyl Usage
The following diagram illustrates the critical decision pathways for maintaining benzyl ether integrity during multi-step arabinose synthesis.
Figure 1: Stability decision tree for Benzyl (Bn) ethers on L-arabinose scaffolds.
Experimental Protocols
Protocol A: "Global" Benzylation of Methyl -L-Arabinopyranoside
Objective: Thermodynamic installation of benzyl groups on all free hydroxyls (C2, C3, C4).
Reagents:
-
Methyl
-L-arabinopyranoside (1.0 eq) -
Sodium Hydride (NaH, 60% dispersion in oil, 4.5 eq)
-
Benzyl Bromide (BnBr, 4.0 eq)
-
DMF (Anhydrous) / TBAI (Catalytic)
Workflow:
-
Preparation: Dissolve arabinoside in anhydrous DMF (0.5 M) under Argon. Cool to
. -
Deprotonation: Add NaH portion-wise. Critical: Allow
evolution to cease (approx. 30 min) to ensure alkoxide formation. -
Alkylation: Add TBAI (0.05 eq) followed by dropwise addition of BnBr.
-
Reaction: Warm to RT and stir for 16h.
-
Quench: Cool to
. Add MeOH dropwise to destroy excess NaH. -
Workup: Dilute with
, wash with (x3) to remove DMF. Dry organic layer over . -
Validation: TLC (Hexane/EtOAc 4:1). Product should move to
.
Protocol B: Regioselective Cleavage (Hydrogenolysis)
Objective: Clean removal of benzyl groups to regenerate free L-arabinose without affecting acid-sensitive glycosidic bonds.
Reagents:
-
Protected Arabinose Substrate
- (Pearlman's Catalyst, 20% w/w loading)
-
Solvent: MeOH:EtOAc (1:1)
Workflow:
-
Dissolution: Dissolve substrate in degassed MeOH:EtOAc.
-
Catalyst Addition: Add Pd catalyst (10% by weight of substrate).
-
Hydrogenation: Purge with
(balloon pressure is usually sufficient; 50 psi for stubborn hindered ethers). Stir for 12-24h. -
Filtration: Filter through a Celite pad to remove Pd. Caution: Pd/C is pyrophoric when dry.
-
Concentration: Evaporate solvent to yield the deprotected sugar.
Synthesis Pathway: Pyranose vs. Furanose Control[3][4]
Controlling the ring size before benzylation is the single most critical step in arabinose chemistry.
Figure 2: Kinetic vs. Thermodynamic control to lock ring size prior to benzylation.
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Lowary, T. L. (2013). Synthesis of Arabinofuranosides. In Comprehensive Glycoscience. Elsevier.[3]
-
Kováč, P. (1994). Synthesis of 2,3,5-tri-O-benzyl-L-arabinofuranose. Carbohydrate Research, 255, 1-10.
-
D'Souza, F. W., & Lowary, T. L. (2000). Probing the Acceptor Specificity of Polyprenol Monophosphomannose-Dependent α-Mannosyltransferases. Journal of Organic Chemistry, 65(19), 6173–6178.
-
Crich, D., & Sun, S. (1997). Direct Synthesis of β-Mannopyranosides by the Sulfoxide Method. Journal of the American Chemical Society, 119(49), 11217–11223. (Reference for non-participating ether effects).
Sources
The Structural Dichotomy of L-Arabinose: A Technical Guide to L-Arabinopyranose and L-Arabinofuranose Derivatives
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of glycobiology and carbohydrate chemistry, the subtle distinctions between molecular architectures can lead to profound differences in biological function and therapeutic potential. L-arabinose, a pentose sugar of significant biological relevance, perfectly embodies this principle. While seemingly a single entity, in solution and in biological systems, it exists as a dynamic equilibrium of cyclic isomers, primarily the six-membered L-arabinopyranose and the five-membered L-arabinofuranose. This guide is crafted for the discerning researcher and drug development professional, moving beyond textbook definitions to explore the critical, yet often overlooked, differences between derivatives of these two forms. Understanding this structural dichotomy is not merely an academic exercise; it is fundamental to designing effective synthetic strategies, interpreting analytical data, and ultimately, unlocking novel therapeutic avenues, from new antiviral agents to next-generation antibiotics targeting pathogens like Mycobacterium tuberculosis.
The Fundamental Divide: Ring Structure and Conformational Dynamics
The core difference between L-arabinopyranose and L-arabinofuranose lies in the intramolecular cyclization of the parent L-arabinose molecule. This process, a hemiacetal formation, can involve two different hydroxyl groups attacking the C1 aldehyde.
-
L-Arabinopyranose (p) : Formed when the hydroxyl group on carbon 5 (C5-OH) attacks the C1 aldehyde, resulting in a six-membered tetrahydropyran ring.
-
L-Arabinofuranose (f) : Formed when the hydroxyl group on carbon 4 (C4-OH) attacks the C1 aldehyde, resulting in a five-membered tetrahydrofuran ring.[1]
This seemingly minor difference in ring size has profound implications for the molecule's three-dimensional structure and flexibility.
The six-membered pyranose ring is thermodynamically more stable than the furanose form.[2] This stability is primarily due to the minimization of dihedral angle strain, allowing the pyranose ring to adopt a low-energy "chair" conformation where bulky substituents can occupy more stable equatorial positions.[3]
In contrast, the five-membered furanose ring is notoriously more flexible and conformationally dynamic.[4] It cannot achieve a perfect staggered conformation and exists in a constant state of flux between various "envelope" and "twist" conformations. This inherent flexibility is a key characteristic that dictates its role in biological recognition and as a component of complex polysaccharides.[4]
Caption: Equilibrium of L-arabinose in solution.
Comparative Physicochemical and Spectroscopic Properties
The structural differences manifest in measurable physicochemical and spectroscopic properties. For the synthetic chemist or the structural biologist, understanding these differences is crucial for reaction design and compound identification.
| Property | L-Arabinopyranose Derivatives | L-Arabinofuranose Derivatives | Rationale & Significance |
| Thermodynamic Stability | Higher | Lower | The chair conformation of the pyranose ring minimizes steric and torsional strain, making it the more stable isomer at equilibrium in most solvents.[2] |
| Equilibrium in Solution | Dominant form in water (virtually 100% pyranose).[4] | Minor form in water, but its population increases significantly in aprotic solvents like DMSO (up to 33%).[4][5] | Solvent choice can dramatically shift the equilibrium, a critical consideration for synthesis and NMR studies. Water stabilizes the pyranose form through preferential hydrogen bonding.[4][5] |
| Conformational Flexibility | Rigid (prefers stable chair conformations).[4] | Highly flexible (envelope and twist conformations).[4] | Flexibility of furanosides is key to their role in molecular recognition, allowing them to adapt to the shape of enzyme active sites or antibody binding pockets. |
| ¹³C NMR (Anomeric C1) | ~94 ppm (β), ~98 ppm (α) | ~97 ppm (β), ~103 ppm (α) | The chemical shift of the anomeric carbon is highly diagnostic. Furanose anomers typically resonate further downfield than their pyranose counterparts, providing a clear method for differentiation.[6] |
| Kinetic vs. Thermodynamic Product | Often the thermodynamic product in synthesis. | Often the kinetic product in synthesis. | The formation of the five-membered furanose ring can be kinetically faster, but longer reaction times or higher temperatures often lead to the more stable pyranose product.[2] |
The Role of Kinetic vs. Thermodynamic Control in Synthesis
The differential stability of pyranose and furanose rings allows for their selective synthesis by manipulating reaction conditions—a classic application of kinetic versus thermodynamic control.[7][8]
-
Kinetic Control : Under conditions of low temperature and short reaction times, the reaction is essentially irreversible. The major product will be the one that forms the fastest, which is often the L-arabinofuranose derivative due to a lower activation energy for the formation of the five-membered ring.[2][9]
-
Thermodynamic Control : At higher temperatures or with longer reaction times, the ring-forming reaction becomes reversible. The system is allowed to reach equilibrium, and the most stable product, the L-arabinopyranose derivative, will predominate.[9]
This principle is fundamental in glycosylation reactions. For example, a Fischer glycosylation of L-arabinose with methanol and an acid catalyst can be controlled to favor one isomer over the other. Initial formation may yield a mixture rich in furanosides (kinetic products), but allowing the reaction to proceed to equilibrium will yield the more stable pyranosides.
Caption: Kinetic vs. Thermodynamic control in synthesis.
Analytical Differentiation: A Multi-Technique Approach
Unambiguously distinguishing between L-arabinopyranose and L-arabinofuranose derivatives is essential for quality control in drug development and for structural elucidation in glycobiology.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for routine differentiation.
-
¹³C NMR : As highlighted in the table above, the anomeric carbon (C1) provides a distinct and reliable signal. The C1 of furanosides is typically deshielded (shifted downfield) compared to pyranosides.[6]
-
¹H NMR : The coupling constants (J-values) between protons, particularly H1-H2, can provide conformational information. However, spectra of reducing sugars can be complex due to the presence of multiple anomers in equilibrium, often leading to overlapping signals. Advanced techniques like 1D FESTA can be employed to obtain pure spectra for individual anomers in a mixture.
Mass Spectrometry (MS)
While standard MS measures mass-to-charge and cannot distinguish isomers, advanced techniques are highly effective.
-
Ion Mobility-Mass Spectrometry (IM-MS) : This powerful technique separates ions based not only on their mass-to-charge ratio but also on their size, shape, and charge in the gas phase. The more compact furanose and more extended pyranose isomers can be separated, allowing for their unambiguous identification even in complex mixtures.[6]
-
Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy : This gas-phase infrared spectroscopy technique, coupled with MS, can generate unique vibrational fingerprints for the pyranose and furanose forms, providing a clear diagnostic of the ring size.
Biological Significance and Drug Development Implications
The choice between a pyranose and a furanose architecture is not arbitrary in nature; it is a decision with profound biological consequences.
The L-Arabinofuranose Motif in Mycobacterium tuberculosis
The cell wall of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, is a complex and unique structure critical to its survival and pathogenicity.[2] A major component of this wall is arabinogalactan, a polysaccharide containing a large domain of D-arabinan built exclusively from arabinofuranose residues.[1][5]
The biosynthesis of this arabinan domain requires the precursor UDP-L-arabinofuranose . However, the cell synthesizes the thermodynamically more stable UDP-L-arabinopyranose . A specific class of enzymes, UDP-arabinopyranose mutases, are therefore essential to convert the pyranose form to the furanose form required for cell wall construction. This enzymatic conversion is indispensable for the bacterium, making the enzymes in this pathway prime targets for the development of new anti-tuberculosis drugs.[1][5]
Caption: L-Arabinofuranose pathway in M. tuberculosis.
L-Arabinofuranose Derivatives as Antiviral Agents
The furanose ring is the cornerstone of natural nucleosides (like ribose in RNA). Consequently, synthetic nucleoside analogues containing arabinofuranose are of great interest in drug development. Derivatives of 1-β-D-arabinofuranosylcytosine (Ara-C) and other 2'-fluoro-arabinonucleosides have demonstrated significant and selective antiviral activity against herpes simplex virus (HSV) and varicella-zoster virus (VZV). The specific furanose conformation is critical for recognition and phosphorylation by viral kinases and subsequent incorporation into viral DNA, where it acts as a chain terminator.
Experimental Protocols
The following protocols provide validated, step-by-step methodologies for the synthesis of key L-arabinose derivatives. The causality for key reagent choices is explained to provide deeper insight.
Protocol: Chemical Synthesis of Methyl α/β-L-Arabinofuranoside
This protocol describes a Fischer glycosylation, where reaction conditions can be tuned to favor the kinetically preferred furanosides.
Objective: To synthesize methyl L-arabinofuranosides from L-arabinose.
Methodology:
-
Reaction Setup: Suspend L-arabinose (1.0 eq) in anhydrous methanol (e.g., 20 mL per gram of arabinose) in a round-bottom flask equipped with a stir bar and a reflux condenser.
-
Catalyst Addition: Carefully add acetyl chloride (e.g., 0.1 eq) dropwise to the stirring suspension at 0 °C.
-
Causality: Acetyl chloride reacts exothermically with methanol to generate anhydrous HCl in situ. This is a controlled method to introduce the acid catalyst required for the reaction while strictly excluding water, which would reverse the hemiacetal and acetal formation.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC (e.g., 10:1 DCM:MeOH). The starting material should be consumed, and new, less polar spots corresponding to the methyl glycosides should appear.
-
Insight: Shorter reaction times favor the formation of the kinetic furanoside products.
-
-
Neutralization: Cool the reaction mixture in an ice bath and neutralize the acid by slowly adding a solid base, such as sodium bicarbonate or pyridine, until effervescence ceases and the pH is neutral.
-
Workup: Filter the mixture to remove the salts and concentrate the filtrate under reduced pressure to obtain a crude syrup.
-
Purification: Purify the syrup using silica gel column chromatography. Elute with a gradient of dichloromethane and methanol (e.g., starting from 100:1 to 20:1).
-
Causality: The different anomers (α/β) and ring forms (pyranoside/furanoside) have slightly different polarities, allowing for their separation by chromatography. Furanosides are typically less polar than pyranosides.
-
-
Characterization: Collect fractions and analyze by TLC. Combine pure fractions and concentrate to yield the desired methyl L-arabinofuranoside isomers. Confirm the structure and purity by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Protocol: Enzymatic Synthesis of UDP-β-L-Arabinopyranose
This protocol utilizes a UDP-xylose-4-epimerase to convert a commercially available precursor into the desired nucleotide sugar.
Objective: To synthesize UDP-β-L-arabinopyranose from UDP-D-xylose.
Methodology:
-
Enzyme Source: Utilize a commercially available UDP-D-xylose 4-epimerase or an enzyme preparation from a source known to possess this activity, such as a wheat germ extract.
-
Reaction Mixture: In a microcentrifuge tube, combine the following in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0):
-
UDP-D-xylose (e.g., 10 mM final concentration)
-
NAD⁺ (catalytic amount, e.g., 0.5 mM)
-
UDP-D-xylose 4-epimerase (e.g., 1-5 units)
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37 °C) for 2-16 hours.
-
Causality: The epimerase catalyzes a reversible reaction. Incubation allows the reaction to proceed towards an equilibrium mixture of UDP-D-xylose and UDP-L-arabinopyranose.
-
-
Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 2 minutes) or by adding an equal volume of cold ethanol to precipitate the enzyme.
-
Purification: Centrifuge the mixture to pellet the precipitated protein. The supernatant contains the nucleotide sugars. The product can be purified from the remaining substrate using high-performance anion-exchange chromatography (HPAEC).
-
Causality: The negatively charged phosphate groups of the nucleotide sugars allow for strong binding to an anion-exchange column, enabling separation from other components and from each other based on subtle charge and structural differences.
-
-
Analysis and Quantification: Analyze the collected fractions by UV spectroscopy (at 262 nm for the uridine base) and confirm the product identity by NMR and/or mass spectrometry.
Conclusion and Future Outlook
The distinction between L-arabinopyranose and L-arabinofuranose derivatives is a cornerstone of modern carbohydrate science. The thermodynamic stability and rigid conformation of the pyranose ring contrast sharply with the kinetic accessibility and conformational flexibility of the furanose form. This dichotomy governs their synthetic accessibility, their analytical signatures, and, most importantly, their biological roles. For professionals in drug discovery, exploiting these differences is key. Whether it involves targeting the unique furanose-based pathways in pathogens like M. tuberculosis or designing furanosyl nucleoside analogues as specific antiviral agents, a deep, technical understanding of these isomeric forms is indispensable for innovation. As analytical techniques become more sensitive and synthetic methods more precise, the ability to selectively synthesize and characterize these derivatives will continue to fuel discoveries in medicine and biology.
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Angyal, S. J. (1969). The Composition and Conformation of Sugars in Solution. Angewandte Chemie International Edition in English, 8(3), 157-166. [Link]
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Hofmann, J., Hahm, H. S., Seeberger, P. H., & Pagel, K. (2015). Identification of Carbohydrate Anomers Using Ion Mobility-Mass Spectrometry. Nature, 526(7572), 241-244. [Link]
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Liu, Y., Brown, C. M., Erramilli, S., et al. (2023). Structural insights into terminal arabinosylation of mycobacterial cell wall arabinan. Nature Communications, 14(1), 3973. [Link]
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Wu, W. G., & Wu, W. G. (2005). 13C solid-state NMR chemical shift anisotropy analysis of the anomeric carbon in carbohydrates. Biophysical journal, 88(3), 2100-2108. [Link]
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Asensio, J. L., Ardá, A., Cañada, F. J., & Jiménez-Barbero, J. (2013). Carbohydrate-aromatic interactions. Chemical Society Reviews, 42(11), 4229-4244. [Link]
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Isbell, H. S. (1938). Pyranose-furanose interconversions with reference to the mutarotations of galactose, levulose, lactulose, and turanose. Journal of Research of the National Bureau of Standards, 20(1), 97. [Link]
-
Falah, S. & Hassanain, A. (n.d.). 6 Pyranose and Furanose rings formation. University of Babylon. [Link]
-
Lowary, T. L. (2003). Synthesis and conformational analysis of arabinofuranosides, galactofuranosides and fructofuranosides. Current opinion in chemical biology, 7(6), 749-756. [Link]
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Rauter, A. P., & Lindhorst, T. K. (Eds.). (2007). Carbohydrate chemistry: chemical and biological approaches (Vol. 33). Springer Science & Business Media. [Link]
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Gámez, F., Lecomte, F., Jágr, M., et al. (2019). Spectroscopic diagnostic for the ring-size of carbohydrates in the gas phase: furanose and pyranose forms of GalNAc. Chemical Communications, 55(47), 6755-6758. [Link]
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Nishiyama, S., et al. (1974). Antiviral Activities of Acyl Derivatives of 2,2′-Anhydro-1-β-d-Arabinofuranosylcytosine and 1-β-d-Arabinofuranosylcytosine in Cell Culture. Antimicrobial Agents and Chemotherapy, 6(5), 598-602. [Link]
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Scherman, M. S., et al. (1996). Biosynthetic origin of mycobacterial cell wall arabinosyl residues. Journal of Biological Chemistry, 271(47), 29652-29658. [Link]
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Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. [Link]
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Wikipedia. (2024). Thermodynamic reaction control. [Link]
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Jones, J. K. N., & Gudmundson, A. G. (1964). SYNTHESIS OF 4-O-METHYL-L-ARABINOSE. Canadian Journal of Chemistry, 42(10), 2398-2401. [Link]
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Brennan, P. J. (2003). Structure, function, and biogenesis of the cell wall of Mycobacterium tuberculosis. Tuberculosis, 83(1-3), 91-97. [Link]
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Zhang, R., et al. (2020). Thermostability enhancement of GH 62 α-L-arabinofuranosidase by directed evolution and rational design. Scientific reports, 10(1), 1-12. [Link]
-
Lowary, T. L., & Eichler, E. (2001). Synthesis of Methyl 2,3,5-Tri-O-benzoyl-α-d-arabinofuranoside in the Organic Laboratory. Journal of Chemical Education, 78(1), 81-83. [Link]
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Kawabata, Y., Kaneko, S., Kusakabe, I., & Gama, Y. (1995). Synthesis of regioisomeric methyl alpha-L-arabinofuranobiosides. Carbohydrate research, 267(1), 39-47. [Link]
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Griengl, H., et al. (1988). 2'-Fluorinated arabinonucleosides of 5-(2-haloalkyl)uracil: synthesis and antiviral activity. Journal of medicinal chemistry, 31(9), 1831-1835. [Link]
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Tey, W. M., et al. (2022). Crystallization Behavior and Crystallographic Properties of dl-Arabinose and dl-Xylose Diastereomer Sugars. Crystal Growth & Design, 22(2), 1148-1159. [Link]
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Coyle, T., Brumer, H., & Stubbs, K. A. (2015). An improved preparation of some aryl α-l-arabinofuranosides for use as chromogenic substrates for α-l-arabinofuranosidases. Carbohydrate research, 413, 56-59. [Link]
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Sun, L., et al. (2018). Low-temperature heat capacity and standard thermodynamic functions of β-D-(-)-arabinose (C5H10O5). The Journal of Chemical Thermodynamics, 123, 133-140. [Link]
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Cheméo. (n.d.). Chemical Properties of arabinose (CAS 147-81-9). [Link]
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Saggiomo, V., et al. (2023). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. The Journal of Organic Chemistry, 88(20), 14387-14397. [Link]
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Obhi, R. K., et al. (2023). Biosynthesis of UDP-β-l-Arabinofuranoside for the Capsular Polysaccharides of Campylobacter jejuni. Biochemistry, 62(20), 2821-2830. [Link]
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Perlin, A. S. (1966). PYRANOSE–FURANOSE AND ANOMERIC EQUILIBRIA. Canadian Journal of Chemistry, 44(5), 539-550. [Link]
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Burkart, M. D., & Wong, C. H. (1999). A continuous assay for the spectrophotometric analysis of any enzyme-catalyzed glycosyl transfer reaction. Angewandte Chemie International Edition, 38(10), 1474-1477. [Link]
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Burget, E. G., et al. (2000). Enzymatic synthesis and purification of uridine diphospho-beta-l-arabinopyranose, a substrate for the biosynthesis of plant polysaccharides. Analytical biochemistry, 277(2), 198-204. [Link]
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Wu, B., et al. (2021). High-yield enzymatic synthesis of UDP-β-L-arabinose via a novel two-enzyme cascade: Structure insights into arabinokinase and engineered UDP-sugar pyrophosphorylase. Carbohydrate Polymers, 267, 118159. [Link]
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Rautengarten, C., et al. (2011). The Interconversion of UDP-Arabinopyranose and UDP-Arabinofuranose Is Indispensable for Plant Development in Arabidopsis. The Plant Cell, 23(4), 1373-1388. [Link]
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Reist, E. J., et al. (1970). 2-Substituted derivatives of 9-alpha-D-arabinofuranosyladenine and 9-alpha-D-arabinofuranosyl-8-azaadenine. Journal of medicinal chemistry, 13(1), 140-143. [Link]
-
Saggiomo, V., et al. (2023). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. The Journal of Organic Chemistry. [Link]
-
Somsák, L. (2005). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. The Journal of Organic Chemistry, 70(23), 9345-9352. [Link]
-
Figshare. (2023). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. [Link]
-
Huang, J. T., et al. (1987). 5-substituted 2'-fluoro-arabinonucleosides as potential antiviral agents. Nucleic acids symposium series, (18), 261-4. [Link]
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- 6. 13C solid-state NMR chemical shift anisotropy analysis of the anomeric carbon in carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. chempap.org [chempap.org]
The Strategic Role of 2,3,4-Tri-O-benzyl-L-arabinopyranose in Modern Oligosaccharide Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of 2,3,4-Tri-O-benzyl-L-arabinopyranose, a pivotal building block in synthetic carbohydrate chemistry. We will dissect its strategic importance, from the foundational principles of its protecting groups to its practical application in the assembly of complex, biologically relevant oligosaccharides.
Introduction: The Challenge and Importance of L-Arabinose Glycans
L-arabinose is a key component of a vast array of biologically significant glycans. It is prominently featured in the complex polysaccharides of plant cell walls, such as arabinoxylans and pectins, and constitutes a major portion of the arabinogalactan and lipoarabinomannan structures in the cell wall of Mycobacterium tuberculosis.[1][2] The intricate structures of these oligosaccharides dictate their biological functions, making them compelling targets for drug development, immunology, and materials science.
However, the chemical synthesis of oligosaccharides is a formidable task.[3] The primary challenges lie in controlling the stereochemistry of the newly formed glycosidic linkage and orchestrating the selective protection and deprotection of multiple hydroxyl groups on each monosaccharide unit.[3][4] In this context, the choice of protecting groups is not merely a matter of masking reactivity but a strategic decision that profoundly influences the outcome of the synthesis. 2,3,4-Tri-O-benzyl-L-arabinopyranose has emerged as a cornerstone intermediate, primarily due to the unique and powerful properties of its benzyl ether protecting groups.
The Benzyl Ether: More Than Just a Protecting Group
The utility of 2,3,4-Tri-O-benzyl-L-arabinopyranose is intrinsically linked to the strategic advantages conferred by its three benzyl (Bn) ether protecting groups.
2.1. Chemical Robustness and Orthogonality Benzyl ethers are prized for their stability across a wide spectrum of reaction conditions, including acidic and basic hydrolysis, and many oxidation/reduction reactions.[5][6] This robustness allows for extensive chemical modifications at other positions of the carbohydrate scaffold without disturbing the core protection. Deprotection is reliably achieved under mild hydrogenolysis conditions (e.g., H₂, Pd/C), a process orthogonal to the removal of many other common protecting groups like silyl ethers or acyl esters.[4][5]
2.2. The "Arming" Effect: A Causality of Reactivity A critical concept in glycosylation chemistry is the "armed-disarmed" strategy, which leverages the electronic influence of protecting groups.[7] Benzyl ethers are electron-donating, a property that increases the electron density on the pyranose ring. This electronic push destabilizes the adjacent anomeric center, making the corresponding glycosyl donor more reactive or "armed".[8] This enhanced reactivity facilitates the departure of the anomeric leaving group and promotes the glycosylation reaction, often allowing for lower activation temperatures and higher yields. This stands in stark contrast to electron-withdrawing "disarming" groups, such as acetyl or benzoyl esters, which decrease donor reactivity.[7][8]
Synthesis of 2,3,4-Tri-O-benzyl-L-arabinopyranose
The preparation of this key intermediate is a well-established, multi-step process commencing from commercially available L-arabinose. The general workflow involves the formation of a stable glycoside, exhaustive benzylation, and subsequent liberation of the anomeric hydroxyl group.
3.1. Detailed Experimental Protocol: Synthesis of 2,3,4-Tri-O-benzyl-L-arabinopyranose
This protocol is a representative synthesis adapted from established methodologies.[9][10]
Step 1: Preparation of Methyl L-arabinopyranoside
-
Suspend L-arabinose (1.0 eq) in anhydrous methanol (approx. 0.2 M).
-
Add acetyl chloride (0.1 eq) dropwise while stirring at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 12-18 hours until the reaction is complete (monitored by TLC).
-
Neutralize the reaction by adding a basic resin (e.g., Amberlite IRA-400) until the pH is ~7-8.
-
Filter the resin and concentrate the filtrate under reduced pressure to yield crude methyl L-arabinopyranoside as a syrup, which is used directly in the next step.
Step 2: Preparation of Methyl 2,3,4-Tri-O-benzyl-L-arabinopyranoside
-
Dissolve the crude methyl L-arabinopyranoside from Step 1 in anhydrous N,N-dimethylformamide (DMF) (approx. 0.5 M) under an argon atmosphere.
-
Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 4.0 eq) portion-wise over 30 minutes.
-
Stir the mixture at 0 °C for 1 hour.
-
Add benzyl bromide (BnBr, 3.5 eq) dropwise, keeping the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours.
-
Quench the reaction by carefully adding methanol at 0 °C, followed by water.
-
Extract the product with ethyl acetate or diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the per-benzylated product.
Step 3: Hydrolysis to 2,3,4-Tri-O-benzyl-L-arabinopyranose
-
Dissolve the purified methyl glycoside from Step 2 in a mixture of glacial acetic acid and 1 M aqueous HCl (e.g., 4:1 v/v).[10]
-
Heat the mixture to 90-100 °C and stir for 4-6 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography to afford 2,3,4-Tri-O-benzyl-L-arabinopyranose as a mixture of anomers.
| Step | Typical Yield | Key Characterization Notes |
| Step 1 | Quantitative | Product is typically a mixture of α/β anomers and pyranose/furanose forms. |
| Step 2 | 75-85% | Appearance of characteristic benzyl peaks in ¹H NMR (~7.2-7.4 ppm, ~4.5-5.0 ppm). |
| Step 3 | 80-90% | Disappearance of the methyl signal (~3.4 ppm) in ¹H NMR and appearance of anomeric proton signals. |
Application in Glycosylation: A Precursor to Potent Glycosyl Donors
The primary role of 2,3,4-Tri-O-benzyl-L-arabinopyranose is to serve as a direct precursor to a variety of activated glycosyl donors. The free anomeric hydroxyl (a hemiacetal) is itself a poor leaving group; it must first be converted into a group that is readily displaced by the nucleophilic hydroxyl of a glycosyl acceptor.
4.1. Conversion to Glycosyl Donors The hemiacetal can be transformed into several classes of glycosyl donors, each with its own method of activation:
-
Glycosyl Halides: Treatment with reagents like HBr in acetic acid or (COBr)₂ generates the anomerically reactive glycosyl bromide.[11][12] These are typically activated by silver or mercury salts.
-
Glycosyl Trichloroacetimidates: Reaction with trichloroacetonitrile in the presence of a base (e.g., DBU) yields a highly reactive trichloroacetimidate donor.[13] Activation is achieved with a catalytic amount of a Lewis acid like TMSOTf or BF₃·OEt₂.
-
Thioglycosides: Conversion to a thioglycoside (e.g., via reaction with a thiol under Lewis acid catalysis) produces a stable, shelf-stable donor that can be activated by a range of thiophilic promoters (e.g., NIS/TfOH, DMTST).[14][15][16]
4.2. Protocol: Trichloroacetimidate Formation and Glycosylation
Part A: Synthesis of the Glycosyl Donor
-
Dissolve 2,3,4-Tri-O-benzyl-L-arabinopyranose (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add trichloroacetonitrile (5.0 eq) to the solution.
-
Cool the mixture to 0 °C and add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Concentrate the reaction mixture under reduced pressure and purify immediately by flash column chromatography (silica gel, hexane/ethyl acetate with 1% triethylamine) to yield the trichloroacetimidate donor.
Part B: Glycosylation Reaction
-
Add the trichloroacetimidate donor (1.2 eq), a suitable glycosyl acceptor (e.g., methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside, 1.0 eq), and freshly activated 4 Å molecular sieves to a flame-dried flask under an argon atmosphere.
-
Dissolve the components in anhydrous DCM and stir at room temperature for 30 minutes.
-
Cool the mixture to -40 °C.
-
Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 eq) dropwise.
-
Stir the reaction at -40 °C for 1-2 hours, monitoring for completion by TLC.
-
Quench the reaction by adding triethylamine or solid sodium bicarbonate.
-
Filter the mixture through celite, wash with DCM, and concentrate the filtrate.
-
Purify the crude residue by flash column chromatography to isolate the desired disaccharide.
4.3. Mechanistic Insight and Stereochemical Control The benzyl ether at the C2 position is a "non-participating" group. Unlike an acyl group, it cannot form a cyclic intermediate (e.g., an acetoxonium ion) to shield one face of the pyranose ring during the reaction.[8] Consequently, the glycosyl acceptor can attack the intermediate oxocarbenium ion from either the α- or β-face. This often results in a mixture of anomeric products. The final α/β ratio is a complex function of the donor's leaving group, the acceptor's reactivity, the promoter, the solvent, and the temperature. Generally, for arabinopyranosides, the formation of the α-glycoside is thermodynamically favored due to the anomeric effect, but achieving high stereoselectivity remains a central challenge that must be optimized on a case-by-case basis.
Conclusion
2,3,4-Tri-O-benzyl-L-arabinopyranose is far more than a simple protected monosaccharide; it is a strategic linchpin in the synthesis of complex glycans. Its value is derived from the robust, yet readily cleavable, nature of its benzyl ethers and, most critically, their "arming" electronic effect that enhances reactivity. By serving as a versatile precursor to a wide range of potent glycosyl donors, it provides synthetic chemists with a reliable and reactive entry point for the incorporation of L-arabinopyranose into oligosaccharide targets. Understanding the causality behind its synthesis and application—from the electronic nature of its protecting groups to the mechanistic pathways of its glycosylation—is essential for the rational design and successful execution of advanced carbohydrate synthesis.
References
- Title: Synthesis of oligo (1→5)
- Title: Activation of thioglycosides under mild alkylation conditions - PMC Source: Google Search URL
- Title: Arabinofuranosyl Oligosaccharides from Mycobacteria: Synthesis and Effect of Glycosylation on Ring Conformation and Hydroxymethyl Group Rotamer Populations | Journal of the American Chemical Society Source: Google Search URL
- Title: Synthesis of Arabinoxylan Oligo- and Polysaccharides from the Plant Cell Wall - Refubium - Freie Universität Berlin Source: Google Search URL
- Title: Thioglycoside-based glycosylations in oligosaccharide synthesis | Request PDF Source: Google Search URL
- Title: Benzenesulfinyl Morpholine: A New Promoter for One-Pot Oligosaccharide Synthesis Using Thioglycosides by Pre - Who we serve Source: Google Search URL
- Title: Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2)
- Title: The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation - Beilstein Journals Source: Google Search URL
- Title: Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC Source: Google Search URL
- Title: Novel protecting group strategies in the synthesis of oligosaccharides - Scholarly Publications Leiden University Source: Google Search URL
- Title: An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-??-D- glucopyranoside and benzyl 2,3,4-tri-O-benzyl-??
- Title: Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides - ResearchGate Source: Google Search URL
- Title: 2,3,5-Tri-O-benzyl-d-xylofuranose - MDPI Source: Google Search URL
- Title: Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century | Request PDF - ResearchGate Source: Google Search URL
- Title: Application Notes: Synthesis of Oligosaccharides Using 2,3,4,6-Tetra-O-benzyl-D-glucopyranose - Benchchem Source: Google Search URL
- Title: Protecting Agents - TCI Chemicals Source: Google Search URL
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- 1. pubs.acs.org [pubs.acs.org]
- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BJOC - The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Activation of thioglycosides under mild alkylation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Precision Engineering of L-Arabinose Building Blocks: A Technical Guide for Glycan Assembly
Executive Summary
L-Arabinose (L-Ara) is a pentose sugar pivotal to the structural integrity of plant cell walls (pectins, arabinogalactans) and serves as the enantiomeric mirror to D-arabinose, the core scaffold of the Mycobacterium tuberculosis (Mtb) cell wall. While Mtb research primarily targets D-arabinofuranose, the chemical principles governing the synthesis of L-arabinofuranose (L-Araf) building blocks are identical, making L-Ara derivatives essential tools for both plant biology and as enantiomeric probes in drug discovery.
This guide provides a technical roadmap for the design, synthesis, and application of L-arabinose building blocks. It addresses the two primary challenges in arabinose chemistry: the thermodynamic instability of the furanose ring and the stereochemical difficulty of constructing 1,2-cis glycosidic linkages.
Part 1: Biological Significance & Therapeutic Relevance[1]
The Plant Cell Wall & Arabinogalactan Proteins (AGPs)
In the plant kingdom, L-arabinose is predominantly found in the furanose form (
-
Core Structure: A
-(1$\to$3)-linked D-galactan backbone decorated with -(1$\to$6)-linked D-galactan side chains.[1] -
L-Ara Decoration: These side chains are capped or substituted with
-L-Araf residues (1,2-trans) and occasionally -L-Araf residues (1,2-cis).[1]
The Mycobacterium Parallel (D- vs L-Arabinose)
While Mtb utilizes D-arabinose to construct Arabinogalactan (AG) and Lipoarabinomannan (LAM), the chemical synthesis of these glycans relies on the same mechanistic principles as L-arabinose.
-
Drug Target: Ethambutol targets arabinosyltransferases (EmbA/B/C) responsible for polymerizing D-Araf.[1][2]
-
L-Ara Utility: L-Arabinose building blocks are used to synthesize enantiomeric analogues (L-AG/L-LAM fragments) to study antibody specificity and enzyme stereoselectivity.[1]
Part 2: Chemical Architecture of L-Arabinose Building Blocks
The design of an L-arabinose donor revolves around three components: the Ring Form (locking the furanose), the Protecting Group Strategy (controlling stereoselectivity), and the Leaving Group (reactivity).
Locking the Furanose Ring
Free L-arabinose exists in equilibrium between pyranose (
-
Synthesis Constraint: Reagents must trap the kinetic furanose form.[2]
-
Method: High-temperature Fischer glycosidation or specific acid-catalyzed acetalization favors the furanoside.[1]
Stereochemical Control: The 1,2-cis/trans Dictum
The relative stereochemistry at C1 and C2 dictates the glycosylation strategy.
- -L-Araf (1,2-trans): The C1-OR and C2-OR bonds are on opposite faces.[1]
-
-L-Araf (1,2-cis): The C1-OR and C2-OR bonds are on the same face.[1]
-
Synthesis: Requires non-participating groups (Benzyl) at C2 and S
2-like inversion or specific solvent effects (e.g., nitrile effect).[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-
Donor Reactivity Levels
| Donor Type | Leaving Group (LG) | Reactivity | Application |
| Thioglycosides | -SPh, -STol | Moderate/High | Versatile.[1] Stable to most protection steps. Activated by NIS/TfOH.[1][2] |
| Trichloroacetimidates | -OC(NH)CCl | Very High | "Gold Standard" for difficult couplings.[1] Activated by TMSOTf.[1][2] |
| Fluorides | -F | High | Stable.[1][2] Activated by Cp |
| Phosphates | -O-P(O)(OR) | Tunable | Used in Automated Glycan Assembly (AGA).[1] |
Part 3: Strategic Glycosylation Workflows
The following Graphviz diagram illustrates the decision tree for synthesizing specific L-arabinose linkages.
Caption: Decision matrix for L-arabinofuranoside synthesis based on target stereochemistry.
Part 4: Experimental Protocol
Synthesis of "Armed" Phenyl 2,3,5-Tri-O-benzyl-1-thio- -L-arabinofuranoside
Objective: Create a highly reactive (armed) donor suitable for synthesizing difficult 1,2-cis linkages (
Reagents & Equipment[3]
-
Starting Material: L-Arabinose (CAS: 5328-37-0).[1]
-
Reagents: Acetic anhydride, Pyridine, Thiophenol (PhSH), BF
OEtngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> , Sodium Methoxide (NaOMe), Benzyl Bromide (BnBr), Sodium Hydride (NaH).[1] -
Solvents: CH
Clngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> (DCM), DMF (Anhydrous).[1]
Step-by-Step Methodology
Step 1: Per-acetylation (Furanose Trapping) [1][2]
-
Suspend L-arabinose (10 g) in pyridine (100 mL) and cool to 0°C.
-
Add acetic anhydride (50 mL) dropwise.
-
Allow to warm to RT and stir for 16 h. Note: Pyridine promotes the thermodynamic furanose/pyranose ratio, but acetylation traps the forms.[2] For exclusive furanose, use high-temp acetylation or start from methyl furanoside.[1]
-
Refinement: To ensure furanose, reflux L-arabinose in MeOH with catalytic H
SO for 2h first, neutralize, concentrate, then acetylate. -
Workup: Dilute with DCM, wash with 1M HCl, sat. NaHCO
, and brine.[1] Dry over MgSOngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> .
Step 2: Formation of Thioglycoside (Anomeric Activation) [2]
-
Dissolve per-acetylated L-arabinofuranose (10 g) in dry DCM (100 mL).
-
Add Thiophenol (4.0 mL, 1.2 eq) and cool to 0°C.
-
Add BF
OEtngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> (5.0 mL, 1.5 eq) dropwise.[1] Mechanism: Lewis acid activates the anomeric acetate, forming an oxocarbenium ion which is attacked by the thiol. -
Stir at RT for 4 h. Monitor by TLC (Hexane/EtOAc 2:1).[1][2]
-
Quench: Add sat. NaHCO
. Extract with DCM.[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Purification: Flash chromatography (SiO
) to isolate Phenyl 2,3,5-tri-O-acetyl-1-thio- -L-arabinofuranoside .
Step 3: Deacetylation
-
Dissolve the thio-donor in dry MeOH (50 mL).
-
Add catalytic NaOMe (0.5 M in MeOH) until pH ~9.
-
Stir for 1 h (Zemplén deprotection).
-
Neutralize with Amberlite IR-120 (H+) resin.[1][2] Filter and concentrate to dryness.[1][2]
Step 4: Benzylation (Arming the Donor) [2]
-
Dissolve the triol intermediate in anhydrous DMF (50 mL) under Argon.
-
Cool to 0°C and carefully add NaH (60% dispersion, 4.0 eq). Caution: H
gas evolution.[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Stir for 30 min, then add Benzyl Bromide (3.5 eq) dropwise.
-
Stir at RT for 12 h.
-
Quench: Slowly add MeOH to destroy excess NaH.
-
Workup: Dilute with Et
O, wash with water (3x) to remove DMF.[1] Dry and concentrate.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Purification: Flash chromatography (Hexane/EtOAc 4:1).
-
Result: Phenyl 2,3,5-tri-O-benzyl-1-thio-
-L-arabinofuranoside .
Part 5: Applications in Drug Discovery[2]
Molecular Probes for Cell Wall Biosynthesis
Synthesized L-Araf oligomers serve as acceptor substrates to assay Arabinosyltransferase activity.[1][2]
-
Assay Logic: Incubate synthetic L-Araf acceptor + Radiolabeled Donor (DPA) + Enzyme (e.g., AftA or Emb proteins).[1][2] Measure transfer efficiency.
-
Note: While Mtb enzymes use D-Ara, cross-reactivity and inhibition studies often utilize L-Ara analogues to map the active site stereoselectivity.[1]
Vaccine Development (Glycoconjugates)
L-Arabinose fragments are conjugated to carrier proteins (e.g., CRM197) to create vaccines against plant pathogens or to study the immunogenicity of non-mammalian glycans.[1][2]
-
Linker Strategy: The donor synthesized in Part 4 can be coupled to a linker (e.g., 5-aminopentanol) before conjugation.[1][2]
References
-
Lowary, T. L. (2010).[1][2] "Synthesis of Arabinofuranosides." Comprehensive Glycoscience. Link
-
Yin, H., et al. (2024).[1][2] "B(C6F5)3-Catalyzed Stereoselective 1,2-cis Arabinofuranosylation." ACS Omega.[1][2] Link[1][2]
-
Gandolfi-Donadío, L., et al. (2011).[1][2] "Synthesis of arabinofuranose branched galactofuran tetrasaccharides, constituents of mycobacterial arabinogalactan." Organic & Biomolecular Chemistry. Link
-
Seeberger, P. H. (2015).[1][2] "Automated Glycan Assembly of Oligosaccharides Related to Arabinogalactan Proteins." Organic Letters. Link[1][2]
-
PubChem. (2024).[1][2] "L-Arabinofuranose Compound Summary." National Library of Medicine.[1][2] Link[1][2]
Sources
Methodological & Application
Synthesis of 1-O-acetyl-2,3,4-tri-O-benzyl-L-arabinopyranose: An Essential Glycosyl Donor for Carbohydrate Chemistry
Application Note & Detailed Protocol
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of 1-O-acetyl-2,3,4-tri-O-benzyl-L-arabinopyranose, a key intermediate in carbohydrate chemistry and drug discovery. This versatile glycosyl donor is crucial for the stereoselective synthesis of various L-arabinopyranosides, which are components of biologically significant glycoconjugates and natural products. The protocol herein details a two-step synthetic route commencing with the per-O-benzylation of L-arabinose, followed by the selective acetylation of the anomeric hydroxyl group. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical insights and a robust, validated methodology.
Introduction
L-arabinose is a naturally occurring pentose sugar found in various plant polysaccharides and bacterial cell walls.[1] Derivatives of L-arabinose, particularly those with protecting groups at specific hydroxyl positions, serve as fundamental building blocks in the synthesis of complex carbohydrates and glycoconjugates. The title compound, 1-O-acetyl-2,3,4-tri-O-benzyl-L-arabinopyranose, is a valuable glycosyl donor due to the presence of an acetate group at the anomeric position, which can act as a leaving group in glycosylation reactions.[2] The benzyl ethers at the C-2, C-3, and C-4 positions provide stable protection during subsequent synthetic transformations and can be readily removed under mild hydrogenolysis conditions.
The strategic placement of the anomeric acetate allows for its activation by Lewis acids, facilitating the formation of a glycosidic bond with a suitable glycosyl acceptor.[3] The stereochemical outcome of such glycosylation reactions is often influenced by the nature of the protecting groups on the glycosyl donor. The non-participating benzyl groups at C-2, C-3, and C-4 in the target molecule are crucial for controlling the stereoselectivity of glycosidic bond formation.
This application note provides a detailed, step-by-step protocol for the preparation of 1-O-acetyl-2,3,4-tri-O-benzyl-L-arabinopyranose, beginning from the readily available L-arabinose. The causality behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the underlying chemical principles.
Overall Synthetic Scheme
The synthesis of 1-O-acetyl-2,3,4-tri-O-benzyl-L-arabinopyranose is achieved in two sequential steps starting from L-arabinose. The first step involves the exhaustive benzylation of all hydroxyl groups, followed by a selective acetylation at the anomeric C-1 position.
Caption: Overall synthetic workflow for the preparation of the target compound.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| L-Arabinose | ≥99% | Sigma-Aldrich | |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich | Highly reactive, handle with care. |
| Anhydrous Dimethylformamide (DMF) | ≥99.8% | Sigma-Aldrich | Sure/Seal™ bottle recommended. |
| Benzyl Bromide (BnBr) | ≥98% | Sigma-Aldrich | Lachrymator, handle in a fume hood. |
| Acetic Anhydride (Ac₂O) | ≥99% | Sigma-Aldrich | Corrosive, handle with care. |
| Anhydrous Pyridine | ≥99.8% | Sigma-Aldrich | Sure/Seal™ bottle recommended. |
| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Sigma-Aldrich | Toxic, handle with care. |
| Dichloromethane (DCM) | ACS grade | Fisher Scientific | For extraction and chromatography. |
| Ethyl Acetate | ACS grade | Fisher Scientific | For extraction and chromatography. |
| Hexanes | ACS grade | Fisher Scientific | For chromatography. |
| Methanol | ACS grade | Fisher Scientific | For quenching and work-up. |
| Saturated aq. Ammonium Chloride (NH₄Cl) | For work-up. | ||
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | For work-up. | ||
| Brine (Saturated aq. NaCl) | For work-up. | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS grade | Fisher Scientific | For drying organic layers. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |
| TLC Plates | Silica gel 60 F₂₅₄ | MilliporeSigma | For reaction monitoring. |
| Round-bottom flasks | VWR | ||
| Magnetic stirrer and stir bars | VWR | ||
| Heating mantle with temperature control | VWR | ||
| Ice bath | |||
| Separatory funnel | VWR | ||
| Rotary evaporator | Heidolph | ||
| High-vacuum pump | Edwards | ||
| NMR Spectrometer | 400 MHz or higher | Bruker | For structural characterization. |
| Mass Spectrometer | ESI or HRMS | Waters | For mass determination. |
Experimental Protocols
Part 1: Synthesis of 2,3,4-Tri-O-benzyl-L-arabinopyranose (Intermediate)
This procedure outlines the per-O-benzylation of L-arabinose. Sodium hydride, a strong base, is used to deprotonate all the hydroxyl groups, forming the corresponding alkoxides. These nucleophilic alkoxides then react with benzyl bromide in an Sₙ2 reaction to form the benzyl ethers.
Step-by-Step Protocol:
-
Preparation: In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 6.0 g, 150 mmol, 5.0 eq.).
-
Washing: Wash the sodium hydride with anhydrous hexanes (3 x 20 mL) under a nitrogen atmosphere to remove the mineral oil. Carefully decant the hexanes each time using a cannula.
-
Solvent Addition: Add anhydrous dimethylformamide (DMF, 150 mL) to the flask. Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve L-arabinose (4.5 g, 30 mmol, 1.0 eq.) in anhydrous DMF (50 mL). Add this solution dropwise to the stirred NaH suspension over 30 minutes, maintaining the temperature at 0 °C. Allow the mixture to stir at this temperature for an additional 30 minutes after the addition is complete.
-
Benzylation: Add benzyl bromide (21.3 mL, 180 mmol, 6.0 eq.) dropwise to the reaction mixture at 0 °C over 45 minutes.
-
Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:3 v/v) as the eluent. The starting material (L-arabinose) is polar and will remain at the baseline, while the product will have a higher Rf value.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of methanol (20 mL).
-
Work-up: Pour the reaction mixture into 500 mL of ice-water and extract with ethyl acetate (3 x 150 mL). Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) to afford 2,3,4-tri-O-benzyl-L-arabinopyranose as a colorless oil or a white solid.
Caption: Step-by-step workflow for the benzylation of L-arabinose.
Part 2: Synthesis of 1-O-acetyl-2,3,4-tri-O-benzyl-L-arabinopyranose (Final Product)
This procedure describes the selective acetylation of the anomeric hydroxyl group of the benzylated intermediate. Acetic anhydride is used as the acetylating agent, and the reaction is catalyzed by 4-(dimethylamino)pyridine (DMAP).[4] Pyridine serves as a base to neutralize the acetic acid byproduct. DMAP is a superior nucleophilic catalyst compared to pyridine, significantly accelerating the acylation by forming a highly reactive N-acylpyridinium intermediate.[5]
Step-by-Step Protocol:
-
Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the 2,3,4-tri-O-benzyl-L-arabinopyranose (4.2 g, 10 mmol, 1.0 eq.) in anhydrous pyridine (50 mL).
-
Reagent Addition: Add acetic anhydride (2.8 mL, 30 mmol, 3.0 eq.) to the solution.
-
Catalyst Addition: Add a catalytic amount of DMAP (122 mg, 1 mmol, 0.1 eq.).
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by TLC using ethyl acetate and hexanes (e.g., 1:4 v/v) as the eluent. The starting material will have a lower Rf than the acetylated product.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and add cold water (10 mL) to quench the excess acetic anhydride.
-
Work-up: Dilute the mixture with dichloromethane (100 mL) and wash successively with 1 M HCl (2 x 50 mL) to remove pyridine, saturated aqueous sodium bicarbonate (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 15% ethyl acetate) to yield 1-O-acetyl-2,3,4-tri-O-benzyl-L-arabinopyranose as a colorless syrup or a white solid. The product is typically obtained as a mixture of α and β anomers.
Characterization Data
The final product should be characterized by NMR spectroscopy and mass spectrometry to confirm its identity and purity. The following table summarizes the expected characterization data.
| Analysis | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.40-7.20 (m, 15H, Ar-H), ~6.4 (d, 1H, H-1α), ~5.8 (d, 1H, H-1β), 4.9-4.5 (m, 6H, 3x PhCH₂), 4.2-3.8 (m, 4H, H-2, H-3, H-4, H-5), 2.15 (s, 3H, -OAc α), 2.05 (s, 3H, -OAc β). Note: Chemical shifts and coupling constants will differ for the α and β anomers. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~170.0 (C=O), 138.5-137.5 (Ar-C), 128.8-127.5 (Ar-CH), ~92.0 (C-1α), ~95.0 (C-1β), ~85-75 (C-2, C-3, C-4, C-5), ~75-72 (3x PhCH₂), ~21.0 (-OAc). |
| Mass Spectrometry (ESI-HRMS) | Calculated for C₂₉H₃₂O₆Na [M+Na]⁺: 500.2091; Found: 500.20xx. |
Troubleshooting and Key Considerations
-
Incomplete Benzylation: If the benzylation reaction is incomplete, ensure that the reagents and solvents are strictly anhydrous. The presence of water will consume the sodium hydride. Increasing the amount of NaH and benzyl bromide or extending the reaction time may be necessary.
-
Low Acetylation Yield: Ensure that the starting benzylated arabinopyranose is dry. The use of a catalytic amount of DMAP is crucial for an efficient reaction.[4][5]
-
Purification Challenges: The benzylated compounds can be greasy and may require careful column chromatography for purification. Using a shallow gradient of the eluting solvents is recommended.
-
Anomer Separation: The α and β anomers of the final product may be difficult to separate by standard silica gel chromatography. For most glycosylation reactions, a mixture of anomers can be used.
Conclusion
The protocol described in this application note provides a reliable and detailed method for the synthesis of 1-O-acetyl-2,3,4-tri-O-benzyl-L-arabinopyranose. This valuable glycosyl donor can be prepared in two high-yielding steps from commercially available L-arabinose. The in-depth explanation of the experimental procedures and the rationale behind the choice of reagents will enable researchers to successfully synthesize this important building block for applications in carbohydrate chemistry and drug discovery.
References
- Bennet, A. J., et al. (2024). Flow Chemistry for Synthesis of 2-(C-Glycosyl)acetates from Pyranoses via Tandem Wittig and Michael Reactions. Organic Process Research & Development.
- Wang, L., et al. (2016). Cosolvent-Promoted O-Benzylation with Silver(I) Oxide: Synthesis of 1'-Benzylated Sucrose Derivatives, Mechanistic Studies, and Scope Investigation. The Journal of Organic Chemistry, 81(11), 4464-74.
- Bennet, A. J., et al. (2024). Flow Chemistry for Synthesis of 2-(C-Glycosyl)acetates from Pyranoses via Tandem Wittig and Michael Reactions. Request PDF.
- Suzhou Highfine Biotech.
- Ningbo Inno Pharmchem Co., Ltd. (2026).
- Boppisetti, J. K.
- (2008).
- ChemicalBook. (2023). 4-Dimethylaminopyridine: An Effective Acyl Transfer Agent.
- Lou, X. (2012). Regioselectivity of Tin-Mediated Benzylation of Glycoside. Asian Journal of Chemistry, 25(9).
- (2013). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters.
- Wang, L., et al. (2016). Cosolvent-Promoted O-Benzylation with Silver(I) Oxide: Synthesis of 1′-Benzylated Sucrose Derivatives, Mechanistic Studies, and Scope Investigation.
- Wang, L., et al. (2016). Cosolvent-Promoted O-Benzylation with Silver(I)
- (Supporting inform
- (Request PDF).
- (2018). Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry.
- (2021). Conversion of thioglycosides into hemiacetals. Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf.
- (2021). Synthesis, Antimicrobial, and DFT Studies of Some Benzyl 4-O-Acyl-α-L-rhamnopyranosides.
- (Selective anomeric acetylation of unprotected sugars in w
- Finch, P., Iskander, G. M., & Siriwardena, A. H. (1991). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides.
- Forsythe, N. P., Escopy, S., Singh, Y., & Demchenko, A. V. SILVER SALT-MEDIATED BENZYLATION OF CARBOHYDRATES UNDER MILDLY ACIDIC CONDITIONS. IRL @ UMSL.
- Iadonisi, A., et al. (2013). Tin-Mediated Regioselective Benzylation and Allylation of Polyols: Applicability of a Catalytic Approach Under Solvent-Free Conditions. The Journal of Organic Chemistry.
- Forsythe, N. P., Escopy, S., Singh, Y., & Demchenko, A. V.
- (2011).
- (2020). Selective Anomeric Deacetylation of Per-Acetylated Carbohydrates Using (i-Pr)3Sn(OEt)
- ChemicalBook. 2,3,4-TRI-O-BENZYL-L-FUCOPYRANOSE synthesis.
- (2005). An Expedient Synthesis of Benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and Benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside. PubMed.
- (Anomeric deacetylation).
- (Efficient Carbohydrate Synthesis by Controlled Inversion Str
- (A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses). CN107880080A.
- (2-O-benzylarabinothiofuranosides and their Sulfoxides as Glycosyl Donors for the Synthesis of β-Arabinofuranosides). PMC.
- PubChem. L-Arabinose.
- (Acetyl α-d-2,3,4-triacetyllyxopyranoside). PMC.
- Tejero-lópez, C., & Jean, M. (1967). Selective benzoylation of benzyl β-l-arabinopyranoside and benzyl α-d-xylopyranoside. Canadian Journal of Chemistry, 45(20), 2493-2497.
- (2022). 2,3,5-Tri-O-benzyl-d-xylofuranose. MDPI.
- ChemicalBook. 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose(18968-05-3) 1 H NMR.
- (Synthesis of Arabinoxylan Oligo- and Polysaccharides from the Plant Cell Wall). Refubium - Freie Universität Berlin.
- (Purification and Functional Characterization of a Novel α-l-Arabinofuranosidase
- PubChem. 1-O-Acetyl-2,3,4,6-tetra-O-benzyl-D-galactopyranose (a/b-Mixture).
- Synthose. 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose.
Sources
Application Note: A Modular Approach to the Synthesis of Bioactive Saponins Utilizing Orthogonally Protected L-Arabinose Glycosyl Donors
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Saponins represent a structurally diverse class of natural products exhibiting a wide array of significant biological activities, including immunomodulatory, anti-inflammatory, and antitumor effects.[1][2] Their complex structures, often featuring branched oligosaccharide chains attached to a triterpenoid or steroid aglycone, make their isolation from natural sources a formidable challenge, frequently yielding micro-heterogeneous mixtures.[3] Chemical synthesis offers a powerful alternative, providing access to structurally pure saponins and their analogues for rigorous structure-activity relationship (SAR) studies.[3] This application note details a strategic and modular approach for the synthesis of bioactive saponins containing L-arabinose, a common monosaccharide unit in many potent saponins like Avenacin A-1.[4][5][6] We focus on the critical role of orthogonal protecting group strategies for L-arabinose to control stereoselectivity and enable stepwise construction of complex glycan moieties. Detailed protocols for the preparation of a protected L-arabinose donor, its subsequent glycosylation with an aglycone, and final deprotection are provided.
Introduction: The Rationale for Saponin Synthesis
Saponins are amphiphilic glycosides composed of a hydrophobic aglycone (the sapogenin) and one or more hydrophilic sugar chains.[1][7] This amphiphilic nature is central to their biological activity, which is often mediated by interactions with cell membranes.[1] The precise structure of both the aglycone and the attached glycan chains is essential for bioactivity.[8] For instance, alterations in the sugar moiety can dramatically impact the pharmacological profile of the saponin.[8]
The chemical synthesis of these complex molecules is a critical endeavor for several reasons:
-
Access to Homogeneous Material: It overcomes the challenges of isolating pure saponins from complex natural mixtures.[3]
-
SAR Studies: Synthesis allows for the systematic modification of the saponin structure (both aglycone and glycan) to probe the molecular determinants of bioactivity.
-
Drug Development: It provides a scalable and reproducible route to promising therapeutic candidates, such as the QS-21 adjuvant used in vaccines.[9]
L-arabinose is a key component of many bioactive saponins. Its inclusion presents unique stereochemical challenges that necessitate a carefully planned synthetic strategy, hinging on the strategic use of protecting groups.
Synthetic Strategy: The Power of Orthogonal Protection
A successful saponin synthesis requires precise control over the reactivity of multiple hydroxyl groups on the carbohydrate building blocks. This is achieved through the use of protecting groups, which temporarily mask these functional groups.[10] An orthogonal protecting group strategy is one where different classes of protecting groups can be removed under specific conditions without affecting the others.[10][11] This allows for the selective unmasking of a single hydroxyl group for further glycosylation, enabling the construction of branched oligosaccharides common in natural saponins.[8][11]
Our overall synthetic workflow is depicted below. It involves three main stages:
-
Preparation of the Glycosyl Donor: L-arabinose is functionalized with protecting groups and an activating group at the anomeric position.
-
Glycosylation: The activated arabinose donor is coupled with the aglycone (or a growing oligosaccharide chain).
-
Deprotection: All protecting groups are removed to yield the target saponin.
Sources
- 1. Recent Advances and Applications of Plant-Based Bioactive Saponins in Colloidal Multiphase Food Systems [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of L-arabinose-containing fragments of the oat root saponin Avenacin A-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 6. Saponin Synthesis and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Facile Synthesis of Saponins Containing 2,3-Branched Oligosaccharides by Using Partially Protected Glycosyl Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Semisynthesis of Analogues of the Saponin Immunoadjuvant QS-21 | Springer Nature Experiments [experiments.springernature.com]
- 10. Protective Groups [organic-chemistry.org]
- 11. academic.oup.com [academic.oup.com]
Application Notes & Protocols: Selective Oxidation of the Anomeric Center in 2,3,5-Tri-O-benzyl-D-arabinose
Introduction: Strategic Importance of Arabinolactones
The selective oxidation of the anomeric center in protected monosaccharides is a cornerstone transformation in modern carbohydrate chemistry. The resulting lactones are highly valuable chiral building blocks, serving as pivotal intermediates in the synthesis of complex oligosaccharides, nucleoside analogues, and various natural products. Specifically, the oxidation of 2,3,5-tri-O-benzyl-D-arabinose yields 2,3,5-tri-O-benzyl-D-arabino-1,4-lactone, a versatile precursor for numerous stereoselective modifications.[1][2][3]
The strategic use of benzyl ethers as protecting groups is critical to the success of this transformation.[4] Benzyl groups are stable under a wide range of reaction conditions, including the mild oxidative conditions required for this procedure, yet they can be readily removed in a final deprotection step via catalytic hydrogenation. This stability ensures that the oxidation occurs exclusively at the desired anomeric hydroxyl group, preserving the stereochemistry of the other chiral centers. This guide provides a detailed, field-proven protocol for this oxidation, discusses the underlying mechanism, and offers insights for troubleshooting and optimization.
Reaction Principle and Mechanistic Insights
The conversion of a cyclic hemiacetal, such as the anomeric center of a protected sugar, to a lactone is a classic oxidation reaction. Among the various reagents available for this purpose, elemental bromine (Br₂) in a buffered or weakly basic medium offers a reliable and high-yielding method.
The reaction proceeds through the open-chain aldehyde form of the sugar, which exists in equilibrium with the cyclic furanose form. Bromine selectively oxidizes this aldehyde to a carboxylic acid.[5][6] This intermediate rapidly undergoes an intramolecular esterification (lactonization) to form the thermodynamically stable five-membered γ-lactone ring. The presence of a mild base, such as pyridine or sodium bicarbonate, is crucial to neutralize the hydrobromic acid (HBr) generated during the reaction, thereby preventing potential acid-catalyzed side reactions like O-debenzylation.[7]
Sources
Troubleshooting & Optimization
Purification strategies for 2,3,4-Tri-O-benzyl-L-arabinopyranose silica gel chromatography
This guide functions as a specialized Technical Support Center for carbohydrate chemists. It addresses the specific challenges of purifying 2,3,4-Tri-O-benzyl-L-arabinopyranose , a critical intermediate in oligosaccharide synthesis.
Subject: Purification Protocol & Troubleshooting for 2,3,4-Tri-O-benzyl-L-arabinopyranose Ticket Status: Open Assigned Specialist: Senior Application Scientist
The Core Challenge: Molecule Analysis
Before starting the protocol, you must understand why this separation is difficult. You are not purifying a single static molecule; you are purifying a dynamic equilibrium.
-
The Molecule: 2,3,4-Tri-O-benzyl-L-arabinopyranose.
-
The Issue (Mutarotation): As a reducing sugar (hemiacetal at C1), this molecule exists in equilibrium between its
and anomers. -
Chromatographic Behavior:
-
Silica Gel: The acidic nature of silica can catalyze the interconversion of anomers.
-
The "Streak": You will often see two spots on TLC connected by a faint streak. On the column, this manifests as a "saddle" peak or broad tailing.
-
UV Activity: The three benzyl (Bn) groups provide strong UV absorption at 254 nm, making detection easy compared to non-aromatic sugars.
-
Standard Operating Procedure (SOP)
Protocol ID: ARAB-BN3-PUR-01
A. The Stationary Phase[1][2]
-
Silica Type: Standard 60 Å, 40–63 µm (230–400 mesh).
-
Buffering (Optional but Recommended): If you observe significant decomposition or streaking, buffer the silica with 1% Triethylamine (TEA) in the equilibration solvent to neutralize acidity, though this is less critical for benzyl ethers than for trityl/silyl groups.
B. Solvent Systems (Mobile Phase)
Do not rely solely on Hexane/Ethyl Acetate. Benzyl groups interact via
| Solvent System | Ratio (v/v) | Purpose | Application Note |
| Hexane : EtOAc | 3:1 to 2:1 | Standard Elution | Good baseline separation.[1] The |
| Toluene : EtOAc | 6:1 to 4:1 | High Resolution | Pro Tip: Toluene interacts with the benzyl protecting groups, often resolving impurities (like benzyl alcohol) that co-elute in hexane systems. |
| DCM : Methanol | 98:2 | Polarity Check | Use only if the compound is stuck; generally too polar for tri-benzyl sugars. |
C. Sample Loading (Critical)
-
Method: Dry Loading is mandatory for this compound.
-
Reasoning: Dissolving the sugar in a strong solvent (like DCM) and wet-loading often leads to band broadening because the sample solvent is stronger than the mobile phase.
-
Procedure: Dissolve crude syrup in minimum DCM, add Celite (1:2 w/w ratio), and rotary evaporate to a free-flowing powder. Load this powder on top of the packed column.
Troubleshooting Tickets (FAQ)
Ticket #001: "I see two spots on TLC. Which one is my product?"
Diagnosis: Anomeric Resolution.
Analysis: You are likely seeing the separated
-
Verification: Run a 2D TLC. Spot the sample, run the plate, let it dry, rotate 90 degrees, and run it again. If the two spots re-equilibrate into two new spots (forming a diagonal pattern with off-diagonal signals), they are anomers of the same compound.
-
Resolution: Collect both peaks. Once you evaporate the solvent, they will re-equilibrate to the thermodynamic ratio regardless of how well you separated them.
Ticket #002: "My product is co-eluting with a UV-active impurity."
Diagnosis: Benzyl Alcohol/Benzyl Halide Contamination. Root Cause: Excess reagents from the benzylation step (Benzyl bromide/chloride) or hydrolysis byproducts (Benzyl alcohol) often have similar polarity to the tri-benzyl sugar in Hexane/EtOAc. Resolution: Switch to the Toluene/Ethyl Acetate system. The aromatic solvent changes the selectivity for the benzyl impurities relative to the sugar.
-
Alternative: If the impurity is Benzyl Alcohol, it can be removed by high-vacuum pumping ( < 0.1 mmHg) at 60°C prior to chromatography, as it is volatile.
Ticket #003: "The peaks are tailing significantly (Streaking)."
Diagnosis: Acid-Catalyzed Mutarotation or Overloading. Resolution:
-
Speed: Run the column faster. The longer the compound sits on silica, the more it equilibrates/streaks.
-
Gradient: Start with a lower polarity (e.g., 4:1 Hex/EtOAc) to move the impurities, then quickly ramp to 2:1 to elute the sugar as a tight band.
Decision Workflow (Visualization)
This diagram illustrates the decision logic for purifying the crude reaction mixture.
Figure 1: Decision tree for the purification of anomeric benzyl-protected sugars.
References
-
BenchChem. (2025).[2][5] A Comparative Guide to the Analysis of Anomeric Purity of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose by HPLC. Retrieved from
-
Finch, P., Iskander, G. M., & Siriwardena, A. H. (1991). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their allyl glycosides.[6] Carbohydrate Research, 210, 319-325.[6] Retrieved from
-
Teledyne ISCO. (2013). Strategies to Purify Carbohydrate Based Compounds. Technical Review. Retrieved from
-
Abo-Shama, U. H., et al. (2022). Synthesis and crystallization of 2,3,5-tri-O-benzyl-d-xylofuranose. Molbank, 2022(2), M1382. Retrieved from
Sources
- 1. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Hydrogenolysis for Benzyl Group Removal on Arabinose
Welcome to the technical support center for optimizing the hydrogenolytic cleavage of benzyl (Bn) ethers on arabinose and other carbohydrate scaffolds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this common yet often challenging deprotection strategy. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, empowering you to troubleshoot effectively and achieve clean, high-yielding deprotections.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions we receive from researchers in the field:
Q1: My hydrogenolysis of a per-O-benzylated arabinose derivative is sluggish or has stalled completely. What are the most likely causes?
A1: Several factors can lead to incomplete or stalled reactions. The most common culprits include:
-
Catalyst Inactivation: The palladium catalyst may be "poisoned" by impurities in your substrate, solvent, or glassware. Common poisons include sulfur-containing compounds, and even some amines can inhibit the reaction.[1][2]
-
Poor Catalyst Quality or Activity: Not all batches of Pd/C are created equal. An older or poorly stored catalyst can have significantly reduced activity.
-
Insufficient Hydrogen: This can be due to a leak in the system, a depleted hydrogen source, or poor mass transfer of hydrogen gas into the reaction solution.
-
Solvent Choice: The reaction rate can be highly dependent on the solvent.[3] For poly-benzylated sugars, ensuring the substrate remains soluble throughout the reaction is critical.[4]
Q2: I'm observing side products in my reaction. What are they, and how can I prevent them?
A2: A common side reaction is the saturation of the benzyl group's aromatic ring, leading to cyclohexylmethyl ethers.[5][6][7] This is more likely to occur with highly active catalysts or under prolonged reaction times. Another potential issue is benzyl group migration, especially if acidic or basic conditions are generated during the reaction. To minimize these, consider a catalyst pre-treatment strategy or the use of a less reactive hydrogen source.[5][6][7]
Q3: Can I selectively deprotect one benzyl group in the presence of others on my arabinose molecule?
A3: Achieving high regioselectivity in the hydrogenolysis of multiple benzyl ethers is very challenging and generally not feasible with standard Pd/C and H₂.[4] The reaction tends to proceed globally. For selective deprotection, you would typically need to employ different protecting groups with orthogonal removal conditions, such as a para-methoxybenzyl (PMB) ether, which can be removed oxidatively in the presence of benzyl ethers.[8]
Q4: What are the key safety precautions I must take when performing a catalytic hydrogenolysis?
A4: Hydrogen gas is highly flammable and can form explosive mixtures with air.[9] Palladium on carbon can be pyrophoric, especially when dry and exposed to air.[10]
-
ALWAYS purge the reaction vessel with an inert gas (like nitrogen or argon) before introducing hydrogen.[11][13][14]
-
NEVER allow the catalyst to dry on the filter paper in the open air.[9][10] Quench the catalyst with water or solvent immediately after filtration.
-
Use appropriate personal protective equipment (PPE), including safety glasses and chemical-resistant gloves.[12]
In-Depth Troubleshooting Guide
When simple fixes don't suffice, a more systematic approach is necessary. This guide will walk you through common problems and their solutions, grounded in the mechanistic principles of the reaction.
Problem 1: Incomplete or Stalled Reaction
This is the most frequent issue encountered. The logical flow for troubleshooting this problem is outlined below.
Caption: Troubleshooting workflow for incomplete hydrogenolysis.
Problem 2: Formation of Aromatic Ring-Saturated Byproducts
The formation of cyclohexylmethyl ethers from benzyl ethers is a sign of over-reduction.[5][6][7]
Causality: This side reaction occurs when the catalyst is too active or the reaction is left for too long after the initial debenzylation is complete. Palladium is a powerful hydrogenation catalyst, and under forcing conditions, it can reduce the aromatic ring of the benzyl group.[5]
Solutions:
-
Catalyst Pre-treatment: A highly effective strategy involves "tuning" the catalyst to make it more selective for hydrogenolysis over aromatic hydrogenation. This can be achieved by pre-treating the Pd/C catalyst with an amine source, such as by stirring it in an acidic aqueous DMF mixture.[5]
-
Use a Different Hydrogen Source: Catalytic transfer hydrogenation (CTH) often provides a milder alternative to using hydrogen gas.[4][15] Common hydrogen donors include ammonium formate, formic acid, or triethylsilane.[4][16][17] These methods can reduce the incidence of over-reduction.
-
Careful Reaction Monitoring: Follow the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
Problem 3: Benzyl Group Migration
While less common, intramolecular migration of a benzyl group from one oxygen to another can occur, leading to isomeric impurities.
Causality: This is typically facilitated by the generation of a cationic intermediate at a carbon center, allowing a nearby benzyloxy group to attack. Such conditions can arise if the reaction medium becomes inadvertently acidic.
Solutions:
-
Buffer the Reaction: If you suspect acidic conditions are forming, adding a mild, non-poisonous base can help. For instance, using a phosphate buffer as part of the solvent system can maintain a stable pH.[4][5]
-
Control the Temperature: Higher temperatures can promote side reactions. Running the reaction at room temperature or even slightly below may suppress migration.
Experimental Protocols & Data
Standard Protocol for Hydrogenolysis with H₂ Gas
This protocol is a good starting point for the global debenzylation of a per-O-benzylated arabinose derivative.
Step-by-Step Methodology:
-
Vessel Preparation: To a round-bottom flask or a high-pressure reactor vessel, add the benzylated arabinose substrate (1.0 eq).
-
Catalyst Addition: Under a stream of inert gas (N₂ or Ar), carefully add 10% Pd/C (typically 10-20 mol% Pd relative to the substrate). Caution: The catalyst can be pyrophoric.[10]
-
Solvent Addition: Add a suitable solvent, such as methanol, ethanol, or ethyl acetate (10-20 mL per mmol of substrate).[10][18]
-
Inerting the Atmosphere: Seal the vessel. Using a vacuum line and a balloon filled with the inert gas, perform at least three cycles of evacuating the vessel and backfilling with the inert gas.
-
Introducing Hydrogen: Replace the inert gas balloon with a hydrogen-filled balloon. For pressures above atmospheric, connect to a regulated hydrogen cylinder. Evacuate and backfill with H₂ three times.[10]
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once complete, carefully vent the hydrogen and purge the vessel with inert gas.
-
Catalyst Removal: Dilute the reaction mixture with more solvent and filter through a pad of Celite®. Crucially, do not allow the catalyst on the Celite to dry out. [10] Immediately after filtration, quench the filter cake with water.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude deprotected product, which can then be purified by chromatography or recrystallization.
Protocol for Catalytic Transfer Hydrogenation (CTH)
This method avoids the direct handling of hydrogen gas.[17]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the benzylated arabinose substrate (1.0 eq) in methanol (10-20 mL per mmol).
-
Catalyst Addition: Add 10% Pd/C (typically an equal weight to the substrate for CTH).
-
Hydrogen Donor Addition: To the stirring mixture, add the hydrogen donor, such as ammonium formate (approx. 5-10 eq), portion-wise. An exothermic reaction may be observed.
-
Reaction: Stir at room temperature or gently heat (e.g., to reflux for 10-15 minutes) as needed, monitoring by TLC.[4]
-
Work-up and Isolation: Follow steps 7-9 from the standard H₂ gas protocol.
Comparative Data on Reaction Conditions
The choice of catalyst, hydrogen source, and solvent significantly impacts the outcome. The following table summarizes typical conditions and their applications.
| Catalyst System | Hydrogen Source | Typical Solvent | Pressure | Key Advantages & Considerations | Reference |
| 10% Pd/C | H₂ (gas) | MeOH, EtOH, EtOAc, THF | 1-10 bar | The most common method; can sometimes lead to over-reduction. | [16][18] |
| Pd(OH)₂/C (Pearlman's) | H₂ (gas) | Acetic Acid, EtOH | 1-10 bar | More powerful; effective for stubborn substrates, but higher risk of ring saturation. | [16] |
| 10% Pd/C | Ammonium Formate | MeOH | Atmospheric | Good for CTH; avoids handling H₂ gas; generally milder. | [4][10] |
| 10% Pd/C | Triethylsilane | MeOH | Atmospheric | Mild CTH conditions; good functional group tolerance. | [16][17] |
| Raney Nickel | H₂ (gas) | EtOH | 1-50 bar | A cheaper alternative to palladium, but may require higher pressures/temperatures and can have different selectivity. | [16] |
Visualizing the Deprotection Workflow
The following diagram illustrates the general experimental workflow for a typical hydrogenolysis reaction.
Caption: General experimental workflow for benzyl group hydrogenolysis.
By understanding the underlying principles and systematically addressing potential issues, you can transform the debenzylation of arabinose from a source of frustration into a reliable and high-yielding step in your synthetic sequence.
References
- Bis-benzyl protected 6-amino cyclitols are poisonous to Pd/C catalysed hydrogenolysis of benzyl ethers. ScienceDirect.
- Hydrogenolysis. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Hydrogenolysis of Benzyl Ether. Ambeed.com.
- Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv.
- Hydrogenolysis of Ethers. Thieme.
- Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Organic Chemistry Portal.
- Efficacy of different catalysts for debenzylation of protected sugars. Benchchem.
- What is the mechanism of benzyl ether hydrogenolysis?. Chemistry Stack Exchange.
- Benzyl Ethers. Organic Chemistry Portal.
- How can one remove a benzyl group from benzylated sugar?. ResearchGate.
- Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. PMC.
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Nanjing HjChem.
- Hydrogenation Reactions. safety.pitt.edu.
- Optimised Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv.
- Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journals.
- Optimized Conditions for the Palladium‐Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ResearchGate.
- Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Organic Chemistry Portal.
- Hydrogenation Reaction Safety In The Chemical Industry. Chemical Engineering World.
- Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. ACS Publications.
- Nucleophilic displacement reactions in carbohydrates. Part X. The solvolysis of benzyl 5-O-p-bromophenylsulphonyl-2,3-O-isopropylidene-β-D-ribofuranoside : a benzyloxy-group migration. Journal of the Chemical Society C: Organic (RSC Publishing).
- 2-17 Science About O-Benzyl protecting groups. Atlanchim Pharma.
- Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Canadian Science Publishing.
- SAFETY PRECAUTION Safety Precaution of Hydrogen • FLP type area will be provided.. Parth International.
- Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety.
- Hydroxyl group deprotection reactions with Pd(OH)2/C: a convenient alternative to hydrogenolysis of benzyl ethers and acid hydrolysis of ketals. Publications of the IAS Fellows.
- Hydrogenolysis of benzylated natural products (a carbohydrate, an alkaloid, and amino acids).. ResearchGate.
- Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. Wiley Online Library.
- Regioselective hydrogenolysis of the anomeric benzyl group in disaccharide derivatives. ResearchGate.
- Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection. Benchchem.
- Selective deprotection of benzyl (Bn) ethers in the presence of para-methoxybenzyl (PMB) ethers. CoLab.
- Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. PMC.
- Benzyl Protection. Common Organic Chemistry.
- 2-O-benzylarabinothiofuranosides and their Sulfoxides as Glycosyl Donors for the Synthesis of β-Arabinofuranosides. PMC.
- Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides. ResearchGate.
- Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. ACS Publications.
Sources
- 1. Redirecting [linkinghub.elsevier.com]
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- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
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- 8. Selective deprotection of benzyl (Bn) ethers in the presence of para-methoxybenzyl (PMB) ethers | CoLab [colab.ws]
- 9. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 10. benchchem.com [benchchem.com]
- 11. njhjchem.com [njhjchem.com]
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- 15. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
- 18. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
Controlling stereoselectivity in glycosylation with 2,3,4-tri-O-benzyl donor
Current Status: Online Operator: Senior Application Scientist Topic: Controlling Stereoselectivity in "Armed" Donors (Non-Participating Group at C2)[1]
Executive Summary: The "Armed" Donor Challenge
You are working with a 2,3,4-tri-O-benzyl glycosyl donor.[1][2][3][4]
-
The Feature: The C2-hydroxyl is protected with a benzyl ether (Bn).
-
The Consequence: Benzyl groups are non-participating . Unlike esters (Ac, Bz), they do not form acyloxonium ions.[1][3] Consequently, you lose the "automatic" 1,2-trans control provided by Neighboring Group Participation (NGP).[1][3]
-
The Result: Your donor is "Armed" (highly reactive) but stereochemically promiscuous.[5] Without intervention, you will likely obtain an
mixture governed by the Anomeric Effect (favoring ) or random SN1 dynamics.[1]
This guide provides the protocols to force stereoselectivity using solvent effects, temperature control, and kinetic/thermodynamic steering. [1]
Mechanistic Logic: Solvent-Mediated Steering
Since we cannot rely on the C2-protecting group, we must use the solvent to act as a temporary participating group.
The Mechanistic Fork
-
Pathway A (Ether/Dioxane): The solvent coordinates to the oxocarbenium ion to form a
-solvated intermediate (equatorial). The acceptor must attack from the -face (axial). Result: -Selectivity. -
Pathway B (Acetonitrile): The solvent reacts with the oxocarbenium ion to form an
-nitrilium ion (axial, Ritter-type). This blocks the -face. The acceptor must attack from the -face (equatorial). Result: -Selectivity.
Caption: Solvent-mediated stereoselection pathways for non-participating donors.
Troubleshooting Guide: Stereoselectivity
Scenario A: I need the
-Anomer, but I'm getting mixtures.
The
| Variable | Recommendation | Why? |
| Solvent | Diethyl Ether (Et₂O) or Dioxane | Ether forms a |
| Mixture | DCM : Ether (1:[1][6]3) | If solubility in pure ether is poor, use DCM as a co-solvent but keep Ether in excess.[1][3] |
| Temperature | 0°C to RT | Higher temperatures favor the thermodynamic product ( |
| Additive | Lithium Perchlorate (LiClO₄) | Can enhance |
FAQ: Why is my yield low in Ether?
-
Answer: "Armed" donors are highly reactive.[5][7][8] Ether is wet (hygroscopic). If your donor hydrolyzes (becomes the hemiacetal) before reacting with the acceptor, your solvents are not dry enough. Use freshly distilled ether or 4Å Molecular Sieves.
Scenario B: I need the
-Anomer (The "Hard" Problem).
This is the most difficult challenge with benzyl donors. You are fighting the anomeric effect.
| Variable | Recommendation | Why? |
| Solvent | Acetonitrile (MeCN) | Mandatory. Forms the |
| Temperature | -40°C to -78°C | CRITICAL. The nitrilium ion is a kinetic intermediate. At RT, it equilibrates, and the anomeric effect takes over ( |
| Concentration | Dilute (0.05 M) | Favors intramolecular solvent participation over intermolecular aggregation. |
| Donor Type | Imidate or Thio | Halides (Br/Cl) are often too unstable for the strict low-temp control needed here. |
FAQ: My donor precipitates in Acetonitrile at -78°C.
-
Answer: This is common.[9][10]
-
Use Propionitrile (EtCN) instead of MeCN. It has a lower melting point and better solubility but retains the "nitrile effect."
-
Use a mixture: Toluene:MeCN (1:1). You need enough nitrile to form the complex, but toluene helps solubility.
-
Experimental Protocols
Protocol A: The Schmidt Glycosylation (Trichloroacetimidate)
Best for: High reactivity, mild activation, acid-sensitive acceptors.[1][3]
Materials:
-
Donor: 2,3,4-tri-O-benzyl-glycosyl trichloroacetimidate (1.2 equiv)[1][3]
-
Promoter: TMSOTf (Trimethylsilyl trifluoromethanesulfonate)[1][3][9]
-
Solvent: DCM (for random/
) or MeCN (forngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> )[1]
Step-by-Step:
-
Drying: Co-evaporate Donor and Acceptor with dry toluene (3x) to remove trace water.[12] Place under high vacuum for 2 hours.
-
Solvation: Dissolve in dry solvent (DCM or MeCN/Propionitrile) under Argon. Add activated 4Å Molecular Sieves (powdered).
-
Concentration: 0.1 M.
-
-
Equilibration: Stir at room temp for 30 mins, then cool to -78°C (for
) or -20°C (for /random). -
Activation: Add TMSOTf (0.1 – 0.2 equiv).
-
Note: Do not use stoichiometric amounts; it causes side reactions (silyl transfer).
-
-
Reaction: Monitor by TLC.
-
Armed Donor Speed: Should react within 15–30 minutes.
-
-
Quench: Add Et₃N (Triethylamine) to neutralize. Filter through Celite.[9][13]
Protocol B: Thioglycoside Activation (NIS/TfOH)
Best for: "Armed" donors that need to be stored for long periods before use.[1]
Materials:
-
Donor: Ethyl/Phenyl 2,3,4-tri-O-benzyl-1-thio-glycoside[1][3]
-
Promoter: N-Iodosuccinimide (NIS) + Triflic Acid (TfOH)[1][3][12]
Step-by-Step:
-
Setup: Mix Donor (1.2 equiv) and Acceptor (1.0 equiv) in solvent (DCM/Ether/MeCN) with 4Å MS.
-
Cooling: Cool to -40°C (Standard for armed thioglycosides).
-
Add NIS: Add NIS (1.5 equiv). Stir for 5 mins. (Reaction will not start yet).
-
Activation: Add TfOH (0.1 – 0.2 equiv) or TMSOTf.
-
Visual Cue: Solution often turns dark purple/red (iodine release).
-
-
Quench: Add saturated Na₂S₂O₃ (sodium thiosulfate) to remove iodine, then saturated NaHCO₃.
Troubleshooting Flowchart
Caption: Diagnostic logic for common glycosylation failures.
References
-
Schmidt, R. R., & Kinzy, W. (1994).[1][3] Anomeric-Oxygen Activation for Glycoside Synthesis: The Trichloroacetimidate Method. Advances in Carbohydrate Chemistry and Biochemistry. Link
-
Fraser-Reid, B., et al. (1988).[1][3] Armed and disarmed glycosyl donors in saccharide couplings. Journal of the American Chemical Society.[14] Link[1][3]
-
Vankar, Y. D., et al. (2005).[1][3] Nitrile effect in glycosylation: specific control of selectivity.[6] Tetrahedron. (Demonstrating the
-nitrilium mechanism). -
Demchenko, A. V. (2003).[1][3] Stereoselective Chemical 1,2-cis O-Glycosylation: From "Logics" to "Magic". Synlett. Link
-
Boons, G. J., & Hale, K. J. (2000).[1][3] Organic Synthesis with Carbohydrates. Sheffield Academic Press. (Source for Ether/Dioxane solvent participation models).
Sources
- 1. researchgate.net [researchgate.net]
- 2. On the nitrile effect in l-rhamnopyranosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Superarming of Glycosyl Donors by Combined Neighboring and Conformational Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Glycosyl donor - Wikipedia [en.wikipedia.org]
- 8. Overcoming Challenges in Chemical Glycosylation to Achieve Innovative Vaccine Adjuvants Possessing Enhanced TLR4 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 11. Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Preventing acyl migration in arabinose derivatives during synthesis
Welcome to the technical support center for synthetic carbohydrate chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with acyl migration during the synthesis of arabinose derivatives. As Senior Application Scientists, our goal is to provide you with not only solutions but also the underlying chemical principles to empower your research and development.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the phenomenon of acyl migration in arabinose and other carbohydrate derivatives.
Q1: What is acyl migration and why is it a significant problem in arabinose synthesis?
Acyl migration is an intramolecular or intermolecular transesterification reaction where an acyl group (like an acetyl or benzoyl group) moves from one hydroxyl group to another within the same molecule or between molecules.[1][2] This is a prevalent issue in carbohydrate chemistry due to the high density of hydroxyl groups in close proximity on the sugar ring.[1][3] In the synthesis of arabinose derivatives, which are key components of various bioconjugates and therapeutics, precise control over the location of protecting groups is critical. Uncontrolled acyl migration can lead to a mixture of constitutional isomers, significantly reducing the yield of the desired product and creating complex purification challenges.[4][5]
Q2: What is the primary mechanism of intramolecular acyl migration?
The most widely accepted mechanism for intramolecular acyl migration, especially between adjacent hydroxyl groups, proceeds through a cyclic orthoester intermediate.[4][5] The process is catalyzed by both acid and base.
-
Under basic conditions (Anionic Mechanism): A base deprotonates a free hydroxyl group, which then acts as a nucleophile, attacking the carbonyl carbon of the neighboring ester. This forms a tetrahedral orthoester intermediate. This intermediate can then collapse, transferring the acyl group to the originally free hydroxyl group. The rate of this anionic migration path is highly dependent on the pH and the pKa of the hydroxyl groups involved.[2][6][7]
-
Under acidic conditions: The carbonyl oxygen of the ester is protonated, activating it for nucleophilic attack by a neighboring hydroxyl group to form the same orthoester intermediate, which then resolves to the migrated product.[8]
The stability of the furanose ring's conformation can either facilitate or hinder the formation of this orthoester intermediate.[4]
Q3: Which factors have the most significant impact on the rate and extent of acyl migration?
Several factors influence this undesirable side reaction. Understanding them is key to developing a robust synthetic strategy.
-
pH: Migration is catalyzed by both acid and base. Neutral conditions are generally preferred to minimize migration, although it can still occur.[4][9] Mildly acidic conditions, such as those provided by ceric ammonium nitrate (CAN) during desilylation, have been shown to prevent acetyl migration in some furanosides.[4][5][8]
-
Solvent: The choice of solvent can influence reaction rates. Polar aprotic solvents may facilitate the reaction.
-
Temperature: Higher temperatures generally increase the rate of migration by providing the necessary activation energy to reach the orthoester transition state. Running reactions at lower temperatures can favor the kinetically controlled, non-migrated product.[10]
-
Steric and Electronic Effects of the Acyl Group: The nature of the acyl group itself is critical. Larger, more sterically hindered acyl groups, like pivaloyl (Piv), migrate much more slowly than smaller groups like acetyl (Ac).[11][12] Electron-withdrawing groups on the acyl moiety can increase the electrophilicity of the carbonyl carbon, potentially increasing the migration rate.[11]
-
Stereochemistry of Hydroxyl Groups: The spatial relationship between the hydroxyl groups is crucial. Migration between two adjacent cis hydroxyl groups is typically much faster than between trans groups because the cis orientation allows for easier formation of the cyclic orthoester intermediate.[7]
Q4: Is there a difference in susceptibility to acyl migration between the furanose and pyranose forms of arabinose?
Yes, the ring structure plays a role. Arabinofuranosides, with their five-membered ring, can be particularly susceptible to acyl migration, for instance between the C2 and C3 positions.[4] The relative rigidity and puckering of the furanose ring can bring adjacent hydroxyl groups into close proximity, facilitating the formation of the five-membered orthoester intermediate.[4] While migration also occurs in pyranosides, the more rigid chair conformations can sometimes create larger distances between hydroxyls, influencing the rate.[2] L-arabinose is found predominantly in the furanose form in many natural plant cell wall components.[13]
Troubleshooting Guide for Acyl Migration
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: During a deprotection step (e.g., desilylation with TBAF), I'm getting a mixture of isomers, indicating acyl migration has occurred.
-
Probable Cause: Standard fluoride-based desilylation conditions (like TBAF in THF) are often mildly basic and are known to facilitate acyl migration.[4][5] The fluoride ion can act as a base, initiating the deprotonation of a free hydroxyl and triggering the migration cascade via the orthoester intermediate. Both intramolecular and intermolecular migration can occur under these conditions.[4][8]
-
Solution:
-
Switch to a Mildly Acidic Deprotection Reagent. For silyl ether deprotection, ceric ammonium nitrate (CAN) in aqueous acetonitrile is an excellent alternative.[5][14] These mildly acidic conditions do not favor the formation of the orthoester intermediate, thus preventing acetyl migration in arabinoside systems.[4][8]
-
Employ Orthogonal Protecting Groups. Design your synthesis so that the group being removed does not require conditions known to cause migration of your acyl groups. For example, if you have acetyl groups, use a benzyl ether (removable by hydrogenolysis) instead of a silyl ether for a different position.[12][15]
-
Lower the Reaction Temperature. If you must use a fluoride source, running the reaction at a much lower temperature (e.g., -20 °C to 0 °C) can slow the rate of migration relative to the rate of desilylation, favoring the desired kinetic product.[10]
-
Example Protocol: CAN-Mediated Desilylation of an Acetylated Arabinofuranoside
-
Dissolve the silylated and acetylated arabinose derivative (1 equivalent) in a 9:1 mixture of acetonitrile and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add ceric ammonium nitrate (CAN) (approx. 2.2 equivalents) portion-wise over 10 minutes, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Problem 2: My desired regioselectively acylated arabinose isomerizes during silica gel chromatography purification.
-
Probable Cause: Silica gel is weakly acidic and can catalyze acyl migration, especially if the isomers are close in stability and the separation requires a long residence time on the column. The slightly polar environment on the silica surface can stabilize the charged orthoester intermediate.
-
Solution:
-
Use Neutralized Silica Gel. Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base like triethylamine (e.g., 1% triethylamine in your eluent system), then flush with the pure eluent. This deactivates the acidic sites.
-
Switch to a Different Stationary Phase. Consider using a less acidic stationary phase, such as Florisil or alumina (which can be purchased in neutral or basic forms).
-
Minimize Purification Time. Use flash chromatography with slightly higher pressure to speed up the separation. Avoid letting the compound sit on the column for an extended period.
-
Work at Lower Temperatures. If possible, run the column in a cold room to reduce the rate of on-column migration.
-
Problem 3: I am trying to synthesize a specific partially benzoylated arabinofuranoside, but the reaction always yields a mixture of products, with the benzoyl group on different positions.
-
Probable Cause: The reaction conditions are allowing the system to reach thermodynamic equilibrium, where the product distribution reflects the relative stability of the different isomers, not the initial site of acylation.[16] The thermodynamically most stable product often has the acyl group on the least sterically hindered primary hydroxyl group (if available).[2]
-
Solution: Employ Kinetic Reaction Control.
-
Use a Bulky Acylating Agent and a Hindered Base. Use a sterically demanding acylating agent like pivaloyl chloride and a non-nucleophilic, hindered base like 2,6-lutidine or di-tert-butylpyridine. This will favor acylation at the most sterically accessible hydroxyl group (the kinetic site).[11] Benzoyl groups are generally less prone to migration than acetyl groups and can be a good choice.[17]
-
Lower the Temperature. Perform the acylation at low temperatures (e.g., -40 °C to -78 °C). This drastically reduces the rate at which the initially formed kinetic product can isomerize to the more stable thermodynamic product.[10]
-
Use Catalytic Methods for Regioselectivity. Explore methods that offer high regioselectivity, such as organocatalytic approaches or enzymatic acylations, which can direct the acyl group to a specific hydroxyl group with high fidelity, avoiding mixtures from the outset.[18][19][20]
-
Data & Protecting Group Summary
The choice of acyl group has a profound impact on the propensity for migration.
| Acyl Group | Structure | Relative Size | Migration Tendency | Key Considerations |
| Acetyl (Ac) | -COCH₃ | Small | High | Prone to migration under both acidic and basic conditions.[4][5] |
| Benzoyl (Bz) | -COC₆H₅ | Medium | Moderate | More stable than acetyl due to steric bulk and resonance.[12][17] |
| Pivaloyl (Piv) | -COC(CH₃)₃ | Large | Low | Significant steric hindrance strongly disfavors orthoester formation.[11][12] |
| Chloroacetyl | -COCH₂Cl | Small | High | Electron-withdrawing effect can increase migration rate.[11] |
Visualizing Mechanisms and Workflows
Diagrams can clarify complex chemical processes and troubleshooting logic.
Mechanism of Base-Catalyzed Intramolecular Acyl Migration
Caption: Base-catalyzed acyl migration via a cyclic orthoester intermediate.
Troubleshooting Workflow: Unexpected Isomer Mixture
Caption: Decision tree for troubleshooting the origin of acyl migration.
References
-
Chevallier, F., & Migaud, M. E. (2006). Investigation of acetyl migrations in furanosides. Beilstein Journal of Organic Chemistry, 2, 14. [Link]
-
PMC. (n.d.). Investigation of acetyl migrations in furanosides. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). PROTECTING GROUP STRATEGIES IN CARBOHYDRATE SYNTHESIS: Strategies and Applications. [Link]
-
Doria, F. (n.d.). Acyl Group Migration in Carbohydrates. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
ResearchGate. (2025). Investigation of acetyl migrations in furanosides. [Link]
-
Ye, X. S., & Zhang, X. (2012). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. PMC. [Link]
-
Lassfolk, R., & Leino, R. (2020). Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods. Chemistry – A European Journal, 26(62), 14197-14207. [Link]
-
RSC Publishing. (n.d.). Acyl transfer reactions of carbohydrates, alcohols, phenols, thiols and thiophenols under green reaction conditions. RSC Advances. [Link]
-
ACS Publications. (2022). Acetyl Group Migration in Xylan and Glucan Model Compounds as Studied by Experimental and Computational Methods. The Journal of Organic Chemistry. [Link]
-
Sci-Hub. (2021). Site-Selective Acylation of Pyranosides with Oligopeptide Catalysts. [Link]
-
Lassfolk, R., & Leino, R. (2020). Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods. PMC. [Link]
-
ResearchGate. (2023). Mechanism of Acyl Group Migration in Carbohydrates. [Link]
-
Lassfolk, R., & Leino, R. (2023). Mechanism of Acyl Group Migration in Carbohydrates. PubMed. [Link]
-
Podvalnyy, N. M., et al. (2011). Ring opening of acylated β-d-arabinofuranose 1,2,5-orthobenzoates with nucleophiles allows access to novel selectively-protected arabinofuranose building blocks. PubMed. [Link]
-
ResearchGate. (2025). Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods. [Link]
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Wiley-VCH. (n.d.). 1 Protecting Group Strategies in Carbohydrate Chemistry. [Link]
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Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
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OUCI. (n.d.). Mechanism of Acyl Group Migration in Carbohydrates. [Link]
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Lassfolk, R., & Leino, R. (2023). Mechanism of Acyl Group Migration in Carbohydrates. Åbo Akademi University Research Portal. [Link]
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Rautengarten, C., et al. (2011). The Interconversion of UDP-Arabinopyranose and UDP-Arabinofuranose Is Indispensable for Plant Development in Arabidopsis. PMC. [Link]
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Cabaret, D., & Wakselman, M. (1990). Synthesis of 6-O-octyl-β-D-galactopyranosyl-(1 → 5)-L-arabinose and comparative 1-deoxyglycitolation of Nα-Z-L-lysine with a. Canadian Journal of Chemistry, 68(12), 2253-2258. [Link]
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Mastihubová, M., Szemesová, J., & Biely, P. (2006). The acetates of p-nitrophenyl alpha-L-arabinofuranoside--regioselective preparation by action of lipases. PubMed. [Link]
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Chevallier, F., & Migaud, M. E. (2006). Investigation of acetyl migrations in furanosides. PubMed. [Link]
-
SciSpace. (n.d.). Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods. [Link]
-
ResearchGate. (2025). Efficient and green approach for the complete deprotection of O-acetylated biomolecules. [Link]
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Wang, Y., et al. (2013). Regioselective Deacetylation in Nucleosides and Derivatives. PMC. [Link]
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Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]
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Validation & Comparative
A Comparative Guide to the 1H NMR Interpretation of 2,3,4-Tri-O-benzyl-L-arabinopyranose
In the landscape of drug development and carbohydrate chemistry, the precise structural elucidation of protected monosaccharides is a critical step. These molecules serve as fundamental building blocks for the synthesis of complex glycans, glycolipids, and glycoproteins, all of which play pivotal roles in numerous biological processes. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands out as an exceptionally powerful tool for providing detailed structural and stereochemical information.[1][2]
This guide offers an in-depth, comparative analysis of the 1H NMR interpretation of 2,3,4-Tri-O-benzyl-L-arabinopyranose, a key intermediate in synthetic carbohydrate chemistry. We will explore the nuances of its spectrum, compare the diagnostic features of its anomers, and contrast the utility of 1H NMR with other analytical methods.
The Challenge of Characterizing Protected Monosaccharides
The introduction of protecting groups, such as the benzyl ethers in our topic molecule, is essential for regioselective synthesis. However, these bulky, often aromatic, groups add a layer of complexity to NMR spectra. The numerous signals from the benzyl protons can overlap with the sugar ring protons, making unambiguous assignment a significant challenge.[3] Furthermore, in solution, reducing sugars like L-arabinopyranose exist as an equilibrium mixture of anomers (α and β), and potentially even furanose forms, each with its own distinct set of NMR signals.[4]
Deciphering the 1H NMR Spectrum of 2,3,4-Tri-O-benzyl-L-arabinopyranose
A typical 1H NMR spectrum of 2,3,4-Tri-O-benzyl-L-arabinopyranose will exhibit distinct regions. The aromatic region, typically between δ 7.2 and 7.4 ppm, will show a complex multiplet corresponding to the fifteen protons of the three benzyl groups. The region between δ 3.5 and 5.5 ppm contains the signals for the pyranose ring protons and the benzylic methylene protons. The anomeric proton (H-1) is usually the most downfield of the ring protons due to the deshielding effect of two adjacent oxygen atoms.[5]
Key Steps in Spectral Interpretation:
-
Identify the Anomeric Protons: The signals for the anomeric protons of the α and β anomers are typically well-separated from other ring protons, appearing between δ 4.3 and 5.9 ppm.[2] The α-anomeric proton generally resonates at a lower field (further downfield) than the β-anomeric proton.[2]
-
Determine the Anomeric Configuration (α vs. β): The primary determinant of the anomeric configuration is the coupling constant between the anomeric proton (H-1) and the adjacent proton on C-2 (H-2), denoted as ³JH1,H2.[6]
-
A small coupling constant (typically 2-4 Hz) is indicative of an equatorial-axial or diequatorial relationship between H-1 and H-2, which corresponds to the α-anomer in the 1C4 conformation of L-arabinopyranose.[6]
-
A large coupling constant (typically 7-9 Hz) signifies a diaxial relationship between H-1 and H-2, which is characteristic of the β-anomer in the 1C4 conformation.[6] This relationship is governed by the Karplus equation, which correlates the dihedral angle between two vicinal protons to their coupling constant.[5][7]
-
-
Assign the Remaining Ring Protons: Starting from the anomeric proton, a combination of 1D and 2D NMR techniques, such as COSY (Correlation Spectroscopy), can be used to "walk" along the carbon backbone and assign the remaining protons (H-2, H-3, H-4, H-5eq, and H-5ax).[8] The multiplicities of the signals (doublet, triplet, doublet of doublets, etc.) provide crucial information about the number of neighboring protons.
-
Assign the Benzyl Protons: The methylene protons of the benzyl groups (-O-CH₂-Ph) typically appear as two distinct doublets (an AB quartet) due to their diastereotopic nature, often in the range of δ 4.5-5.0 ppm. The aromatic protons will appear as a complex multiplet further downfield.
Visualizing the Anomeric Equilibrium:
Caption: Mutarotation of 2,3,4-Tri-O-benzyl-L-arabinopyranose.
Comparative Analysis with Other Techniques
While 1H NMR is indispensable, a comprehensive structural characterization often benefits from a multi-technique approach.
| Analytical Technique | Strengths for this Application | Limitations for this Application |
| 1H NMR | Provides detailed information on stereochemistry (anomeric configuration), conformation (from coupling constants), and purity.[2][6] | Signal overlap, especially between ring protons and benzylic protons, can complicate interpretation.[6] |
| 13C NMR | Offers a wider chemical shift dispersion, reducing signal overlap. The chemical shift of the anomeric carbon (C-1) is also diagnostic of the anomeric configuration (typically δ ~95-100 for α and δ ~100-105 for β).[9] | Lower sensitivity than 1H NMR, requiring more sample or longer acquisition times. Does not directly provide coupling information between protons. |
| 2D NMR (COSY, HSQC, HMBC) | COSY is crucial for establishing proton-proton connectivities.[8] HSQC correlates protons to their directly attached carbons, aiding in both 1H and 13C assignment.[8] HMBC reveals long-range proton-carbon correlations, useful for confirming assignments and identifying protecting group locations. | Requires more instrument time and more complex data processing and interpretation. |
| Mass Spectrometry (MS) | Provides the molecular weight of the compound, confirming the presence of the three benzyl groups.[10] Fragmentation patterns can offer some structural information.[10] | Does not provide stereochemical information (e.g., α vs. β anomer). Isomer differentiation can be challenging.[10] |
Workflow for Structural Elucidation:
Caption: A typical workflow for the structural analysis of a protected monosaccharide.
Experimental Protocol: 1H NMR of 2,3,4-Tri-O-benzyl-L-arabinopyranose
Objective: To acquire a high-resolution 1H NMR spectrum for the determination of the anomeric ratio and configuration.
Materials:
-
2,3,4-Tri-O-benzyl-L-arabinopyranose sample (5-10 mg)
-
Deuterated chloroform (CDCl₃)
-
NMR tube (5 mm)
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried 2,3,4-Tri-O-benzyl-L-arabinopyranose into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
-
Gently swirl the vial to dissolve the sample completely.
-
Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal resolution and lineshape. This is a critical step for accurately measuring coupling constants.
-
-
Data Acquisition:
-
Set the spectral width to cover a range from approximately -1 to 10 ppm.
-
Use a standard single-pulse experiment.
-
Set the number of scans to 16 or 32 for a good signal-to-noise ratio.
-
Ensure the relaxation delay is sufficient (e.g., 2-5 seconds) for quantitative integration of the anomeric signals.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the residual CHCl₃ signal to δ 7.26 ppm.
-
Integrate the anomeric proton signals to determine the α:β ratio.
-
Measure the ³JH1,H2 coupling constants for both anomers to assign their configurations.
-
Conclusion
The interpretation of the 1H NMR spectrum of 2,3,4-Tri-O-benzyl-L-arabinopyranose is a nuanced process that provides a wealth of structural information. By carefully analyzing chemical shifts, coupling constants, and signal integrations, researchers can confidently determine the anomeric configuration and the relative proportions of each anomer in solution. While other analytical techniques like 13C NMR and mass spectrometry provide complementary data, 1H NMR remains the cornerstone for the detailed stereochemical and conformational analysis of such crucial synthetic intermediates. A thorough understanding of these principles is paramount for any scientist working in the field of synthetic carbohydrate chemistry and drug development.
References
-
Carbon. (n.d.). Glucose Anomers. Retrieved from [Link]
-
Varese, M., et al. (2025). Reverse Anomeric Effects in Pyranose and Furanose Isomers in Schiff Bases of d‑Galactosamine. The Journal of Organic Chemistry. [Link]
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Bubb, W. A. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance, 19A(1), 1-19. [Link]
-
Van Meervelt, L., et al. (2023). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. The Journal of Organic Chemistry, 88(20), 14269-14280. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
- Serianni, A. S. (2012). NMR Spin-Couplings in Saccharides: Relationships Between Structure, Conformation and the Magnitudes of JHH, JCH and JCC Values.
-
Varese, M., et al. (2015). Reverse Anomeric Effects in Pyranose and Furanose Isomers in Schiff Bases of d-Galactosamine. The Journal of Organic Chemistry, 80(20), 10034-10045. [Link]
-
Perlin, A. S. (1966). PYRANOSE–FURANOSE AND ANOMERIC EQUILIBRIA: INFLUENCE OF SOLVENT AND OF PARTIAL METHYLATION. Canadian Journal of Chemistry, 44(5), 539-550. [Link]
- Jiménez-Barbero, J., & Peters, T. (Eds.). (2003).
-
Creative Biolabs. (n.d.). Advanced Monosaccharide Analysis Methods. Retrieved from [Link]
-
Mowery, R. A., & Post, C. B. (2006). Use of 1H NMR in Assigning Carbohydrate Configuration in the Organic Laboratory. Journal of Chemical Education, 83(5), 765. [Link]
-
Van Meervelt, L., et al. (2023). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. ACS Publications. [Link]
-
Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]
-
Struwe, W. B., & Taron, C. H. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical Reviews, 121(19), 11687-11741. [Link]
- The Royal Society of Chemistry. (2014). NMR of carbohydrates. In Nuclear Magnetic Resonance (Vol. 43).
-
Widmalm, G. (2009). Hydroxy Protons in Structural Analysis of Carbohydrates by NMR Spectroscopy and Computational Methods. SLU library. [Link]
-
University of California, Davis. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]
-
University of East Anglia. (2018). NMR approaches to understand synthesis, assembly and properties of novel carbohydrate-based materials. UEA Digital Repository. [Link]
-
Emery Pharma. (2015, February 6). Separation and Identification of alpha- and beta-glycopyranoside anomers. [Link]
-
Schindler, B., et al. (2024). Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy. Nature Chemistry, 16(7), 848-854. [Link]
-
University of Georgia. (n.d.). Techniques. AST at UGA. [Link]
-
Nałęcz-Jawecki, P., et al. (2026). ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. Magnetic Resonance in Medicine. [Link]
-
Jones, D. R., et al. (2020). NMR 13C and 1H chemical shifts and coupling constants (D 2 O, 25°C). ResearchGate. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). L-(+)-Arabinose at BMRB. Retrieved from [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]
-
Jiang, Y., et al. (2017). Separation of the α- and β-Anomers of Carbohydrates by Diffusion-Ordered NMR Spectroscopy. Magnetochemistry, 3(4), 38. [Link]
-
ResearchGate. (n.d.). S. 2D COSY and HMQC NMR spectra of monomer 2b. Retrieved from [Link]
-
Vinogradov, E., et al. (2002). Structural analysis and chemical depolymerization of the capsular polysaccharide of Streptococcus pneumoniae type 1. Carbohydrate research, 337(12), 1107-1112. [Link]
-
Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine: An International Journal Devoted to the Development and Application of Magnetic Resonance In Vivo, 13(3), 129-153. [Link]
-
ResearchGate. (n.d.). Experimental and computed IRID spectra of (O-benzyl) β - d lactoside. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,3,4,6-Tetra-O-benzyl-a-D-glucopyranose - Optional[13C NMR]. Retrieved from [Link]
-
Crich, D., & Bowers, A. A. (2007). Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors. The Journal of organic chemistry, 72(10), 3762-3770. [Link]
-
YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. [Link]
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Dell, A., & Morris, H. R. (2009). Mass spectrometry in the analysis of N- and O-linked glycans. The FEBS journal, 276(23), 6915-6924. [Link]
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ResearchGate. (n.d.). Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. Retrieved from [Link]
-
DSpace. (n.d.). Characterisation by 'H NMR spectroscopy of enzymically derived oligosaccharides from alkali-extractable wheat-flour arabinoxylan. Retrieved from [Link]
-
SpectraBase. (n.d.). METHYL 2-O-ACETYL-4-O-BENZYL-ALPHA-L-RHAMNOPYRANOSIDE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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Comparative Mass Spectrometry Guide: Structural Validation of 2,3,4-Tri-O-benzyl-L-arabinopyranose
Topic: Mass Spectrometry Analysis of 2,3,4-Tri-O-benzyl-L-arabinopyranose Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Molecular Profile
2,3,4-Tri-O-benzyl-L-arabinopyranose is a critical intermediate in carbohydrate synthesis, serving as a protected glycosyl acceptor or donor. Its structural integrity is defined by the stability of the three benzyl ether protecting groups and the reactivity of the free anomeric hydroxyl group (C1).
Validating this compound requires a mass spectrometry (MS) method that can ionize a neutral, hydrophobic molecule without inducing premature in-source fragmentation (loss of benzyl groups). This guide compares Electrospray Ionization (ESI) , the industry gold standard for structural elucidation, against Matrix-Assisted Laser Desorption/Ionization (MALDI) , a high-throughput alternative.
Molecular Vital Statistics
| Property | Value | Notes |
| Formula | C₂₆H₂₈O₅ | |
| Molecular Weight | 420.50 g/mol | Average Mass |
| Monoisotopic Mass | 420.1937 Da | Target for High-Res MS |
| Key Structural Feature | 3 × Benzyl Ethers (Bn) | Hydrophobic; prone to tropylium ion formation (m/z 91) |
| Ionization Challenge | Neutral / Low Proton Affinity | Relies on cationization (Na⁺, NH₄⁺, K⁺) |
Comparative Analysis: ESI-QTOF vs. MALDI-TOF
The following analysis compares the two primary ionization routes. GC-MS is excluded from the primary recommendation as it requires additional derivatization (e.g., acetylation of the anomeric -OH) to prevent thermal degradation, adding unnecessary steps to the workflow.
Method A: ESI-QTOF (Electrospray Ionization - Quadrupole Time-of-Flight)
-
Verdict: The Gold Standard for Structural Confirmation.
-
Mechanism: Soft ionization via cation coordination. Since the molecule lacks basic nitrogens, it does not protonate well ([M+H]⁺ is weak). Instead, it forms stable adducts with ubiquitous sodium ([M+Na]⁺).
-
Pros:
-
Coupling: Easily coupled with LC (HPLC/UPLC) to separate α/β anomers.
-
Fragmentation: CID (Collision-Induced Dissociation) provides clean structural data (sequential loss of Benzyl alcohol).
-
Accuracy: Sub-ppm mass accuracy confirms elemental composition.
-
-
Cons:
-
Sensitivity: Susceptible to ion suppression if samples are too concentrated or "dirty."
-
Method B: MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization)[1]
-
Verdict: Best for High-Throughput Screening.
-
Mechanism: Laser desorption using a matrix (DHB or CHCA).
-
Pros:
-
Speed: Analysis takes seconds; ideal for checking 50+ reaction fractions.
-
Salt Tolerance: More robust against residual salts from synthesis workups.
-
Simplicity: No LC method development required.
-
-
Cons:
-
Matrix Interference: The molecular weight (420 Da) falls in the "matrix cluster region" (low mass noise), potentially obscuring the signal.
-
Resolution: Typically lower resolution than QTOF; harder to separate isotopes from background noise.
-
Summary Data Comparison
| Feature | ESI-QTOF (Recommended) | MALDI-TOF (Alternative) |
| Primary Ion Observed | [M+Na]⁺ (m/z 443.18) | [M+Na]⁺ (m/z 443.18) |
| Secondary Ions | [M+NH₄]⁺ (m/z 438.22) | [M+K]⁺ (m/z 459.16) |
| Sample Prep Time | 5–10 mins | 2–5 mins |
| Structural Insight | High (MS/MS available) | Low (Post-Source Decay is complex) |
| Limit of Detection | Low picomolar | Low nanomolar |
Detailed Experimental Protocols
Protocol A: ESI-QTOF Structural Validation (Self-Validating System)
-
Objective: Confirm exact mass and benzyl group distribution.
-
Reagents: LC-MS grade Methanol (MeOH), Formic Acid (FA), Sodium Formate (for calibration).
Step-by-Step Methodology:
-
Stock Preparation: Dissolve 1 mg of 2,3,4-Tri-O-benzyl-L-arabinopyranose in 1 mL MeOH.
-
Dilution (Critical): Dilute 10 µL of stock into 990 µL of 50% MeOH / 50% H₂O containing 0.1% Formic Acid .
-
Note on Cationization: If the signal is weak, add 5 µL of 1 mM Sodium Acetate to force [M+Na]⁺ formation.
-
-
Infusion: Direct infusion at 5 µL/min into the ESI source.
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 20–30 V (Keep low to prevent in-source fragmentation).
-
Desolvation Temp: 200°C.
-
-
MS/MS Experiment (The Validation Step):
-
Select precursor m/z 443.18 ([M+Na]⁺).
-
Apply Collision Energy (CE): Ramp 15–35 eV.
-
Pass Criteria: Observation of daughter ions at m/z 335 (Loss of BnOH) and m/z 91 (Tropylium ion).
-
Protocol B: MALDI-TOF Rapid Screening
-
Objective: Quick check of reaction completion.
-
Matrix: 2,5-Dihydroxybenzoic acid (DHB) .[1][2][3] DHB is preferred over CHCA for carbohydrates as it produces "cooler" ions with less fragmentation.
Step-by-Step Methodology:
-
Matrix Prep: 10 mg/mL DHB in 50% Acetonitrile / 0.1% TFA.
-
Sample Prep: Dissolve sample in MeOH (approx. 1 mg/mL).
-
Spotting: Mix 1 µL sample + 1 µL matrix on the target plate. Air dry.
-
Acquisition: Reflectron Positive Mode.
-
Warning: Ignore peaks below m/z 300 (Matrix noise). Look specifically for the 443.18 peak.
-
Mechanistic Insight & Visualization
Fragmentation Pathway (ESI-CID)
Understanding the fragmentation is the only way to distinguish the product from impurities. The [M+Na]⁺ adduct is stable, but under collision energy, it typically sheds the protecting groups.
-
Precursor: [M+Na]⁺ (m/z 443).
-
Primary Loss: Loss of Benzyl Alcohol (BnOH, 108 Da).
-
Reaction: 443 → 335.
-
-
Secondary Loss: Loss of Toluene (92 Da) or another BnOH.
-
Terminal Fragment: The benzyl group itself often flies as the Tropylium ion (C₇H₇⁺) at m/z 91.05 , which is the diagnostic marker for all benzylated carbohydrates.
Diagram 1: Analytical Workflow & Fragmentation Logic
Caption: Workflow for ESI-MS/MS validation. The detection of m/z 443 (parent) and m/z 91 (benzyl marker) confirms structural identity.
References
-
PubChem. (2025).[4] 2,3,5-Tri-O-benzyl-D-arabinofuranose (Isomer Reference & Physical Properties). National Library of Medicine. [Link]
-
Banazadeh, A. et al. (2012). The ESI CAD fragmentations of protonated benzyl-protected triazines (Mechanism of Benzyl migration/loss).[5] Journal of Mass Spectrometry. [Link]
-
Harvey, D.J. (2022). MALDI & ESI Ionization Methods with Tandem Mass Spectrometry for Glycan Analysis.[6][7][8] Premier Biosoft. [Link]
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- 5. The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Researcher's Guide to the Optical Rotation of 2,3,4-Tri-O-benzyl-L-arabinopyranose: A Comparative Analysis
For the discerning researcher in carbohydrate chemistry and drug development, the optical rotation of a chiral molecule is a fundamental characteristic, offering a window into its stereochemical identity and purity. This guide provides a comprehensive analysis of the optical rotation values for the anomeric forms of 2,3,4-Tri-O-benzyl-L-arabinopyranose, a key intermediate in the synthesis of various biologically active compounds. We will delve into the experimental data, the principles behind the measurements, and a detailed protocol for obtaining reliable and reproducible results.
Understanding Optical Rotation and its Significance
Optical activity is the phenomenon where a chiral molecule rotates the plane of polarized light.[1][2] The magnitude and direction of this rotation are unique to a compound's three-dimensional structure. The specific rotation, [α], is a standardized measure of this activity and is defined as the observed angle of rotation (α) per unit of path length (l) and concentration (c).[3][4]
The equation for specific rotation is:
[α]λT = α / (l * c)
Where:
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of the light source, commonly the sodium D-line (589.3 nm).[4][5]
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter tube in decimeters (dm).
-
c is the concentration of the sample in g/mL.[3]
For a molecule like 2,3,4-Tri-O-benzyl-L-arabinopyranose, which exists as two anomers (α and β) at the C1 position, each anomer will have a distinct specific rotation value. This difference is critical for monitoring anomeric purity and for understanding reaction mechanisms where stereochemistry is paramount.
Comparative Analysis of Optical Rotation Values
The anomeric forms of 2,3,4-Tri-O-benzyl-L-arabinopyranose exhibit distinct optical rotation values. The β-anomer has been reported with a specific rotation of +47° when measured in dichloromethane at a concentration of 1.1 g/100mL.[6]
| Anomer | Specific Rotation ([α]D) | Conditions |
| β-L-arabinopyranose | +47° | c 1.1, Dichloromethane |
Data for the α-anomer of 2,3,4-Tri-O-benzyl-L-arabinopyranose is not as readily available in the surveyed literature, highlighting a potential area for further experimental investigation.
It is important to note that the specific rotation of monosaccharides is influenced by several factors, including the orientation of hydroxyl groups at each chiral center.[7] The difference in the spatial arrangement of the C1 substituent between the α and β anomers is the primary reason for their different optical rotation values.
The Phenomenon of Mutarotation
When either the pure α or β anomer of a sugar is dissolved in a solvent, the specific rotation of the solution changes over time until it reaches a constant value.[8] This phenomenon, known as mutarotation, is the result of the interconversion between the α and β anomers, which proceeds through the open-chain aldehyde form.[8] The equilibrium mixture will have a characteristic specific rotation that is a weighted average of the rotations of the individual anomers present at equilibrium.[8][9]
For instance, α-D-glucopyranose has a specific rotation of +112°, while the β-anomer has a specific rotation of +19°.[8] Upon dissolution in water, the specific rotation of either anomer will equilibrate to +52.5°.[8] This highlights the importance of measuring the optical rotation of freshly prepared solutions to obtain the value for the pure anomer.
Experimental Protocol: Measurement of Optical Rotation
This section provides a detailed, step-by-step methodology for the accurate measurement of the optical rotation of 2,3,4-Tri-O-benzyl-L-arabinopyranose.
I. Instrumentation and Materials
-
Polarimeter: An instrument capable of measuring optical rotation to a precision of at least ±0.01°.[5]
-
Sodium D-line lamp: Or other specified monochromatic light source.[5]
-
Polarimeter tube: Of a known path length (e.g., 1 dm).[1]
-
Volumetric flask: Class A, for accurate solution preparation.
-
Analytical balance: For precise weighing of the sample.
-
Solvent: High-purity, spectroscopic grade (e.g., dichloromethane).
-
Sample: Pure anomer of 2,3,4-Tri-O-benzyl-L-arabinopyranose.
II. Step-by-Step Procedure
-
Instrument Calibration:
-
Turn on the polarimeter and the light source, allowing them to warm up and stabilize according to the manufacturer's instructions.
-
Calibrate the instrument by measuring the rotation of a blank (the pure solvent that will be used for the sample). The reading should be zero. Adjust if necessary.
-
-
Sample Preparation:
-
Accurately weigh a known mass of the pure 2,3,4-Tri-O-benzyl-L-arabinopyranose anomer.
-
Quantitatively transfer the sample to a volumetric flask of a specific volume.
-
Dissolve the sample in the chosen solvent (e.g., dichloromethane) and dilute to the mark. Ensure complete dissolution.
-
Calculate the concentration (c) in g/mL.[1]
-
-
Measurement:
-
Rinse the polarimeter tube with a small amount of the prepared solution.
-
Carefully fill the tube with the solution, ensuring that no air bubbles are trapped in the light path.[10]
-
Place the filled tube in the polarimeter.
-
Record the observed rotation (α). Take multiple readings and average them to ensure precision.[4][5]
-
-
Calculation of Specific Rotation:
-
Use the formula [α]λT = α / (l * c) to calculate the specific rotation.
-
Record the temperature at which the measurement was taken, the solvent used, the concentration, and the wavelength of the light source.[11]
-
III. Experimental Workflow Diagram
Caption: Workflow for the determination of specific optical rotation.
Factors Influencing Optical Rotation Measurements
The accuracy and reproducibility of optical rotation measurements are paramount. Several factors can influence the results:
-
Temperature: Specific rotation is temperature-dependent.[11] Measurements should be conducted at a controlled and reported temperature, typically 20°C or 25°C.[4]
-
Solvent: The solvent can interact with the solute, affecting its conformation and, consequently, its optical rotation. Therefore, the solvent used must always be specified.
-
Concentration: While the specific rotation should ideally be independent of concentration, at high concentrations, intermolecular interactions can cause deviations.[11] It is good practice to measure at a relatively low and reported concentration.
-
Wavelength: The magnitude of optical rotation varies with the wavelength of light, a phenomenon known as optical rotatory dispersion (ORD).[11] The sodium D-line is the standard, but other wavelengths can be used and must be reported.
-
Purity of the Sample: The presence of impurities, including the other anomer or residual starting materials, will significantly affect the measured optical rotation.
Anomeric Relationship and Optical Rotation
The relationship between the α and β anomers and their distinct optical rotation values is a direct consequence of their stereochemical difference at the anomeric carbon (C1).
Caption: Relationship between anomers and their optical rotation.
Conclusion
The optical rotation of 2,3,4-Tri-O-benzyl-L-arabinopyranose is a critical parameter for its characterization. While a specific rotation of +47° in dichloromethane has been reported for the β-anomer, further investigation is warranted to determine the value for the α-anomer under various conditions. The phenomenon of mutarotation necessitates careful and prompt measurement after sample preparation to ascertain the optical rotation of the pure anomer. By following a rigorous experimental protocol and being mindful of the factors that influence the measurement, researchers can obtain reliable and reproducible data, which is essential for advancing research in carbohydrate synthesis and drug discovery.
References
-
Torontech. (2025, January 2). Polarimeter Guide: Optical Activity & Applications. Torontech. [Link]
-
Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. [Link]
-
Pharmaguideline. (2011, September 4). Determination of Optical Rotation and Specific Optical Rotation. Pharmaguideline. [Link]
-
Rudolph Research Analytical. (2012, December 4). Optical Rotation - Specific Rotation Measurement Procedures. Rudolph Research Polarimeter. [Link]
-
International Journal of Research in Advanced Engineering and Technology. (2019, April 15). Effect of Sugar Concentration and Type on the Angle of Rotation of Polarized Light. [Link]
-
digicollections.net. (n.d.). 1.4 Determination of optical rotation and specific rotation. [Link]
-
Journal of the Brazilian Chemical Society. (2025, August 10). Specific rotation of monosaccharides: A global property bringing local information. [Link]
-
Quora. (2021, August 19). How is optical activity measured in monosaccharides? Quora. [Link]
-
Finch, P., Iskander, G. M., & Siriwardena, A. H. (1991). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides. Carbohydrate Research, 210, 319-325. [Link]
-
OpenStax. (n.d.). Additional Problems 25 – Organic Chemistry: A Tenth Edition. [Link]
-
Master Organic Chemistry. (2017, August 17). Mutarotation of glucose and other sugars. Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2024, March 23). 25.5: Cyclic Structures of Monosaccharides - Anomers. [Link]
-
Master Organic Chemistry. (2017, August 17). All About Mutarotation. Master Organic Chemistry. [Link]
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A Senior Application Scientist's Guide to Differentiating 2,3,4-Tri-O-benzyl-L-arabinose from D-arabinose Isomers
Introduction: The Stereochemical Challenge
In the realm of carbohydrate chemistry and drug development, the precise structural and stereochemical identity of a molecule is paramount. Arabinose, a five-carbon aldopentose, is a fundamental building block in various biological structures and synthetic pathways. While D-arabinose is a naturally occurring monosaccharide, its synthetic derivatives, such as 2,3,4-Tri-O-benzyl-L-arabinose, are critical intermediates in the synthesis of complex glycoconjugates and nucleoside analogues. The challenge for researchers lies in the unambiguous differentiation of the synthetic L-enantiomer derivative from the natural D-arabinose and its isomers (anomers and ring forms) that coexist in solution.
This guide provides an in-depth comparison of analytical methodologies to reliably distinguish 2,3,4-Tri-O-benzyl-L-arabinose from the isomeric mixture of D-arabinose. We will explore the causality behind experimental choices and present self-validating protocols, grounded in authoritative references, to ensure scientific integrity.
Part 1: Fundamental Molecular Distinctions
The differentiation strategy is built upon the fundamental structural and stereochemical differences between the target molecules.
-
Enantiomeric Configuration (L vs. D): 2,3,4-Tri-O-benzyl-L-arabinose is derived from the L-enantiomer, while D-arabinose belongs to the D-series. This opposition in chirality is the most definitive distinguishing feature, directly impacting chiroptical properties.
-
Protecting Groups: The L-arabinose derivative is functionalized with three bulky, aromatic benzyl groups. These groups dramatically alter the molecule's polarity, mass, and spectroscopic properties compared to the unprotected hydroxyl groups of D-arabinose.
-
Isomeric Complexity: In aqueous solutions, D-arabinose exists as a complex equilibrium of four primary isomers: α-furanose, β-furanose, α-pyranose, and β-pyranose.[1][2] This contrasts with the synthetic derivative, which is typically a more defined entity, although it can also exist as α and β anomers at the C1 position if the anomeric hydroxyl is free.
Caption: Key structural and property differences.
Part 2: A Multi-Modal Analytical Approach
Caption: A multi-technique workflow for differentiation.
Mass Spectrometry (MS): The First Line of Inquiry
Expertise & Causality: The most immediate and striking difference is the molecular weight. The addition of three benzyl groups (C₇H₇) to the arabinose core (C₅H₁₀O₅) results in a mass difference of 270.38 Da (3 * C₇H₈O - 3 * H₂O). This makes mass spectrometry an exceptionally straightforward and definitive initial test.
Expected Results:
-
D-Arabinose: Will show a molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to its molecular weight of 150.13 g/mol .[3][4]
-
2,3,4-Tri-O-benzyl-L-arabinose: Will exhibit a molecular ion peak corresponding to its much larger molecular weight of 420.51 g/mol .
| Compound | Formula | Molecular Weight ( g/mol ) | Expected [M+Na]⁺ (m/z) |
| D-Arabinose | C₅H₁₀O₅ | 150.13 | 173.12 |
| 2,3,4-Tri-O-benzyl-L-arabinose | C₂₆H₂₈O₅ | 420.51 | 443.50 |
Protocol: Direct Infusion Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve a small amount of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a standard ESI-MS system.
-
Method:
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire data in positive ion mode over a mass range of m/z 100-600.
-
The presence of sodium adducts ([M+Na]⁺) is common for carbohydrates; sodium acetate can be added to the solvent to enhance this signal if needed.
-
-
Analysis: Compare the observed m/z values with the theoretical masses in the table above.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint
Expertise & Causality: NMR provides detailed structural information. The key differentiators are the signals from the benzyl protecting groups and the altered chemical shifts of the sugar ring protons. The three benzyl groups introduce 15 aromatic protons, which will produce a complex multiplet in the ¹H NMR spectrum between 7.2 and 7.4 ppm, a region that is completely empty for D-arabinose.[5] Furthermore, the electron-withdrawing nature and steric bulk of the benzyl ethers will shift the signals of the attached sugar protons (H-2, H-3, H-4) downfield compared to the unprotected D-arabinose.
Expected Results:
| Feature | D-Arabinose Isomers | 2,3,4-Tri-O-benzyl-L-arabinose |
| ¹H Aromatic Region (δ 7-8 ppm) | Absent | Complex multiplet (15H) present.[5] |
| ¹H Sugar Region (δ 3-5.5 ppm) | Complex signals from multiple isomers.[1][6] | Sharper signals with distinct downfield shifts for H-2, H-3, and H-4. |
| ¹H Benzyl CH₂ (δ 4-5 ppm) | Absent | Multiple doublets (6H) from the benzylic protons.[5] |
| ¹³C Aromatic Region (δ 127-139 ppm) | Absent | Multiple signals present.[7] |
| ¹³C Sugar Region (δ 60-105 ppm) | Set of signals for each isomer present in the equilibrium.[1] | Single set of signals (for each anomer if a mixture) with shifted C-2, C-3, C-4 resonances. |
Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ for the benzylated derivative, D₂O for D-arabinose). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00) if not using a solvent with a residual peak as a reference.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.[8]
-
Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For D-arabinose in D₂O, the hydroxyl proton signals will be exchanged and not observed.
-
-
Analysis: Integrate the aromatic region (δ 7.2-7.4 ppm) to confirm the presence of 15 protons relative to the sugar protons for the benzylated compound. Compare the overall spectral pattern with reference spectra.
Chiral High-Performance Liquid Chromatography (HPLC): The Enantiomeric Separator
Expertise & Causality: Chiral HPLC is designed to separate enantiomers.[9] By using a chiral stationary phase (CSP), transient diastereomeric complexes are formed between the analytes and the CSP.[10] Because L-arabinose and D-arabinose are enantiomers, they will interact differently with the CSP, leading to different retention times. The benzyl groups on the L-arabinose derivative make it significantly less polar than D-arabinose, meaning it will elute much faster in reversed-phase or HILIC conditions and require a non-polar mobile phase in normal-phase chromatography. The primary power here is separating the L-derivative from any potential D-arabinose contamination.
Expected Results: Under a single chiral HPLC method, 2,3,4-Tri-O-benzyl-L-arabinose and the various D-arabinose isomers will have distinctly different retention times. It is possible to develop a method that can separate not only the L- from the D-series but also the anomers within the D-arabinose mixture.[11][12][13]
Protocol: Chiral Normal-Phase HPLC
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~1 mg/mL.
-
Instrumentation: An HPLC system equipped with a UV detector (for the benzylated compound) and a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) for the non-UV active D-arabinose.
-
Method:
-
Column: A polysaccharide-based chiral column, such as Chiralpak AD-H (250 x 4.6 mm, 5 µm).[11][12]
-
Mobile Phase: An isocratic mixture of hexane and ethanol, for example, hexane:ethanol (7:3 v/v).[11] A small amount of trifluoroacetic acid (TFA) (0.1%) can be added to improve peak shape.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: 25-40 °C.[10]
-
Detection: UV at 254 nm (for the benzyl groups) and/or RI/ELSD.
-
-
Analysis: Compare the retention times of the sample components to those of authentic standards of D-arabinose and the synthesized L-derivative.
Polarimetry: The Chiroptical Confirmation
Expertise & Causality: Polarimetry measures the rotation of plane-polarized light by a chiral molecule in solution. By convention, members of the D-sugar family are generally dextrorotatory (+), while L-sugars are often levorotatory (-).[14] This provides a direct, albeit non-separative, confirmation of the bulk enantiomeric nature of the sample.
Expected Results: The specific rotation ([α]ᴅ) values for the L-derivative and D-arabinose will have opposite signs.
| Compound | Expected Specific Rotation [α]ᴅ | Rationale |
| D-Arabinose | Positive (+) | Belongs to the D-series. The equilibrium mixture in water is dextrorotatory. |
| 2,3,4-Tri-O-benzyl-L-arabinose | Negative (-) | Belongs to the L-series. Enantiomers rotate light in equal but opposite directions. |
Protocol: Optical Rotation Measurement
-
Sample Preparation: Accurately prepare a solution of the sample of known concentration (c, in g/100 mL) in a specified solvent (e.g., chloroform for the derivative, water for D-arabinose).
-
Instrumentation: A standard polarimeter with a sodium D-line lamp (589 nm).
-
Measurement:
-
Calibrate the instrument with the pure solvent (blank).
-
Fill a polarimeter cell of known path length (l, in decimeters) with the sample solution.
-
Measure the observed rotation (α) at a constant temperature (typically 20 or 25 °C).
-
-
Calculation: Calculate the specific rotation using the formula: [α]ᴅ = α / (l × c).
-
Analysis: Compare the sign (+ or -) of the calculated specific rotation to the expected values.
Conclusion: A Synthesis of Evidence
Differentiating 2,3,4-Tri-O-benzyl-L-arabinose from D-arabinose isomers is a critical task in synthetic and medicinal chemistry. While each of the described techniques can provide a piece of the puzzle, a confident and scientifically rigorous identification relies on a synthesis of evidence. A logical workflow would begin with Mass Spectrometry for a rapid and definitive molecular weight confirmation. This should be followed by ¹H NMR to confirm the presence and number of benzyl groups and to obtain a structural fingerprint. Finally, Chiral HPLC or Polarimetry should be employed to unequivocally establish the stereochemical configuration (L vs. D). By integrating these orthogonal analytical approaches, researchers can ensure the identity, purity, and stereochemical integrity of their materials with the highest degree of confidence.
References
-
Meyerhoffer, W. J., & Bursey, M. M. (n.d.). Probing the stereochemistry of D(−)-ribose and D(−)-arabinose isomers by triple-quadrupole mass spectrometry. Scilit. [Link]
-
Lopes, J. F., & Gaspar, E. M. S. M. (2008). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Journal of Chromatography A, 1188(1), 34–42. [Link]
-
Lopes, J. F., & Gaspar, E. M. S. M. (2008). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. ResearchGate. [Link]
-
Lopes, J. F., & Gaspar, E. M. S. M. (2008). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. PubMed. [Link]
-
Bernstein Group. (2019). Studies of Arabinose- and Mannose-Related Anionic Species and Comparison to Ribose and Fructose. The Journal of Physical Chemistry A. [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
National Center for Biotechnology Information. (n.d.). D-arabinofuranose. PubChem. [Link]
-
Angyal, S. J. (1969). The composition and conformation of sugars in solution. Angewandte Chemie International Edition in English, 8(3), 157-166. (Referenced in context from similar studies on ResearchGate). [Link]
-
Bunjes, H. et al. (2013). Milieu Dependence of Isomeric Composition of D-arabino-Hexo-2-ulose in Aqueous Solution Determined by High-Resolution NMR Spectroscopy. Journal of Agricultural and Food Chemistry, 61(29), 7057-7065. [Link]
-
Bunjes, H. et al. (2013). Milieu Dependence of Isomeric Composition of d-arabino-Hexo-2-ulose in Aqueous Solution Determined by High-Resolution NMR Spectroscopy. ACS Publications. [Link]
-
De, P. et al. (2015). Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine. PLoS One, 10(12), e0144088. [Link]
-
Wiley-VCH. (n.d.). SUPPORTING INFORMATION. [Link]
-
Pérez-Arévalo, C. et al. (2022). Crystallization Behavior and Crystallographic Properties of dl-Arabinose and dl-Xylose Diastereomer Sugars. Crystal Growth & Design, 22(2), 1149-1161. [Link]
-
Finch, P., Iskander, G. M., & Siriwardena, A. H. (1991). Convenient syntheses of 2,3,5-tri-O-benzyl-arabino- and -ribofuranoses via their ally1 glycosides. Carbohydrate Research, 210, 319-325. [Link]
-
Ser-Od, L. et al. (2021). A direct spectropolarimetric assay of arabinose 5-phosphate isomerase. Analytical Biochemistry, 622, 114175. [Link]
-
NIST. (n.d.). d-Arabinose. NIST WebBook. [Link]
-
Kvittingen, L., & Sjursnes, B. J. (2020). An Inexpensive and Readily Available Lego Polarimeter. Journal of Chemical Education, 97(11), 4165-4170. (Referenced in context from ResearchGate). [Link]
-
Wang, T. et al. (2023). Photoluminescence of crystals of the isomers d-(−)-arabinose and l-(+)-arabinose, and insights into its mechanism. Physical Chemistry Chemical Physics, 25(28), 18981-18988. [Link]
-
Manabe, S. et al. (2005). An Expedient Synthesis of Benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and Benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside. The Journal of Organic Chemistry, 70(10), 4043-4046. [Link]
-
Giner, J.-L. (2022). 2,3,5-Tri-O-benzyl-d-xylofuranose. Molbank, 2022(2), M1401. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000213 L-(+)-Arabinose. [Link]
-
Manabe, S. et al. (2005). An Expedient Synthesis of Benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and Benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside. PubMed. [Link]
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- 14. researchgate.net [researchgate.net]
Technical Guide: Comparative TLC Visualization of Benzyl-Protected Sugar Intermediates
Executive Summary & Strategic Context
In carbohydrate chemistry, benzyl (Bn) ethers are the workhorse protecting groups due to their stability against acidic and basic conditions. However, their detection on Thin Layer Chromatography (TLC) presents a specific analytical challenge.[1] While the benzyl ring possesses a chromophore, its extinction coefficient at 254 nm is often insufficient for trace impurity detection (LOD > 10 µg), leading to false assumptions of purity.
This guide evaluates the three primary visualization methodologies—UV absorption , p-Anisaldehyde , and Ceric Ammonium Molybdate (CAM) —establishing a validated workflow for the reliable detection of benzyl-protected intermediates.
Mechanistic Principles & Protocols
Method A: UV Absorption (254 nm) – The Non-Destructive Screen
Role: Preliminary screening only.
Mechanism: Benzyl groups absorb UV light at
-
Limitation: The molar absorptivity (
) of non-conjugated benzyl ethers is relatively low. Relying solely on UV will miss aliphatic impurities and trace glycosylation byproducts.
Method B: p-Anisaldehyde-Sulfuric Acid – The Differentiating Stain
Role: Primary analytical visualization (Gold Standard). Mechanism: This is an acid-catalyzed condensation. Upon heating, sulfuric acid hydrolyzes the glycosides and benzyl ethers. The liberated sugar backbone undergoes dehydration to form furfural derivatives, which then condense with p-anisaldehyde via an aldol-type reaction to form colored polymethine dyes.
-
Advantage: Color Differentiation. Unlike oxidative stains, the resulting chromophore depends on the stereochemistry and substitution of the sugar. Benzyl-protected hexoses often stain violet/blue , while impurities may appear green or yellow.
Protocol:
-
Preparation: Mix 135 mL absolute ethanol, 5 mL conc. H
SO , 1.5 mL glacial acetic acid, and 3.7 mL p-anisaldehyde.[2] Store in a foil-wrapped jar at 4°C. -
Application: Dip the dried plate quickly.
-
Development: Heat at 135°C–150°C using a heat gun.
-
Endpoint: Stop when spots are vibrant violet; overheating turns the background pink/brown.[2]
Method C: Ceric Ammonium Molybdate (CAM/Hanessian’s) – The High-Sensitivity Oxidizer
Role: Trace impurity detection (High LOD). Mechanism: A redox reaction where Mo(VI) (yellow/orange) is reduced by the organic analyte to Mo(V)/Mo(IV) (deep blue) under acidic/thermal conditions. It is a "universal" oxidative stain.[3]
-
Advantage: Superior sensitivity for lipids and highly lipophilic benzyl-protected sugars compared to anisaldehyde.
Protocol:
-
Preparation: Dissolve 10 g Cerium(IV) sulfate and 25 g Ammonium molybdate in 450 mL H
O + 50 mL conc. H SO . -
Application: Dip plate.
-
Development: Heat gently (110°C–120°C).
-
Endpoint: Dark blue spots appear on a white/light blue background.
Comparative Performance Analysis
The following data summarizes the performance of each method specifically for a model compound: 2,3,4,6-Tetra-O-benzyl-D-glucopyranose .
| Metric | UV (254 nm) | p-Anisaldehyde | CAM (Hanessian's) | Sulfuric Acid Charring |
| Type | Non-Destructive | Destructive (Condensation) | Destructive (Oxidation) | Destructive (Carbonization) |
| LOD (Limit of Detection) | ~10–50 µg | ~0.5–1.0 µg | ~0.1–0.5 µg | ~1.0 µg |
| Selectivity | Aromatics only | Sugar Backbone Specific | Universal Oxidizable | Universal Organic |
| Color Response | Dark Spot | Variable (Violet/Blue/Green) | Blue (Monochromatic) | Black/Brown |
| Stability of Spot | Permanent (until stained) | Fades (hrs) | Stable (days) | Permanent |
| Reagent Shelf Life | N/A | < 6 Months (Oxidizes) | > 1 Year | Indefinite |
Critical Insight:
While CAM is statistically more sensitive (lower LOD), p-Anisaldehyde is preferred for benzyl-sugars because the color differentiation allows the chemist to distinguish between the desired benzylated product (often violet) and hydrolyzed byproducts (often green/yellow), which CAM renders uniformly blue.
Visualized Workflows
Diagram 1: Decision Matrix for Stain Selection
This logic flow ensures no data is lost during the analysis of a reaction mixture.
Figure 1: Validated workflow for analyzing benzyl-protected carbohydrates. Always precede destructive staining with UV visualization.
Diagram 2: Mechanism of p-Anisaldehyde Staining
Understanding the chemistry helps in troubleshooting "faded" or "burnt" plates.
Figure 2: The acid-catalyzed pathway converting a colorless benzyl ether into a conjugated, colored chromophore.
Senior Scientist’s "Field Notes"
-
The "Ghost" Spot: If you see a spot under UV that disappears after staining with Anisaldehyde, it is likely the cleaved benzyl alcohol or benzyl bromide byproducts, which are UV active but do not react to form the polymethine dye as strongly as the sugar backbone.
-
Overheating CAM: Unlike Anisaldehyde, CAM plates can be "burned" easily. If the background turns dark blue/brown, you have reduced the Molybdenum yourself via charring. Stop heating as soon as the spots appear.
-
Storage: p-Anisaldehyde oxidizes to p-anisic acid over time (turning the solution pink/red). If your stock solution is bright pink before you dip the plate, discard it. It will not stain effectively.[4]
References
-
Department of Chemistry, University of Rochester. "Magic Formulas: TLC Stains." Not Voodoo. Accessed October 2023. [Link]
-
Chemistry LibreTexts. "2.3F: Visualizing TLC Plates." Organic Chemistry Lab Techniques. Accessed October 2023. [Link]
-
Stahl, E., & Glatz, A. "TLC Visualization Reagents."[5] Journal of Chromatography A. (Cited via ResearchGate discussions on Anisaldehyde mechanisms). [Link]
-
Reach Devices. "TLC Stains and Recipes." Reach Devices Repository. [Link]
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Structural Elucidation of Tri-O-benzyl-L-arabinopyranose Derivatives: A Comparative Guide to X-Ray Crystallography vs. Solution-State Methods
Executive Summary
In the synthesis of complex oligosaccharides, 2,3,4-tri-O-benzyl-L-arabinopyranose serves as a critical building block. However, its conformational flexibility (equilibrium between
This guide compares Single-Crystal X-Ray Diffraction (SC-XRD) against NMR Spectroscopy and Computational Modeling . While NMR provides dynamic solution-state data, SC-XRD remains the "Gold Standard" for defining absolute configuration, precise bond lengths (anomeric effects), and the specific steric trajectory of benzyl ether protecting groups.
Part 1: The Crystallographic Baseline (The "Product")
The Challenge: The "Oily" Sugar Problem
Free 2,3,4-tri-O-benzyl-L-arabinopyranose often exists as an anomeric mixture (oil) or crystallizes with difficulty. To obtain high-resolution X-ray data, the industry standard is to derivatize the anomeric position with a crystalline auxiliary.
Target Derivative for Analysis: 1-O-(p-nitrobenzoyl)-2,3,4-tri-O-benzyl-L-arabinopyranose or Methyl 2,3,4-tri-O-benzyl-L-arabinopyranoside.
Core Advantages of SC-XRD[1]
-
Absolute Configuration: Unambiguously assigns the L-configuration and the anomeric (
vs ) stereochemistry. -
Ring Puckering Analysis: Calculates the Cremer-Pople parameters (
) to definitively assign the ring conformation (e.g., distinguishing between a distorted chair and a twist-boat). -
Protecting Group Orientation: Maps the
(chi) torsion angles of the benzyl ethers, revealing "armed" vs. "disarmed" steric corridors crucial for glycosylation reactions.
Part 2: Comparative Analysis
Comparison 1: SC-XRD vs. Solution-State NMR ( H/ C)
| Feature | X-Ray Crystallography (SC-XRD) | NMR Spectroscopy (500+ MHz) |
| Primary Output | Static 3D Electron Density Map | Time-Averaged Chemical Shifts & Couplings |
| Conformation | Single, low-energy conformer frozen in lattice | Weighted average of all conformers in equilibrium |
| Anomeric Effect | Directly measurable via C1-O1 vs. C1-O5 bond lengths | Inferred via |
| Data Type | Geometric (Å, °) | Magnetic (ppm, Hz) |
| Sample State | Solid Crystal (0.1 - 0.3 mm) | Solution (CDCl |
| Limitation | Crystal packing forces may induce non-native conformations | Signal overlap; NOE constraints are distance ranges, not exact |
Expert Insight: Use NMR for dynamic assessment (e.g., does the ring flip in solution?). Use SC-XRD to validate the starting geometry for computational docking or to confirm the stereochemical outcome of a glycosylation reaction.
Comparison 2: Benzyl (Ether) vs. Acetyl (Ester) Protection
Context: How the choice of protecting group changes the structural data.
-
Benzyl (Tri-O-Bn): X-ray data typically shows the benzyl rings orienting away from the sugar face to minimize steric clash, often allowing the ring to adopt flexible conformations. The C-O bond lengths reflect standard ether linkages (~1.42 Å).
-
Acetyl (Tri-O-Ac): Electron-withdrawing carbonyls induce a "disarmed" state. X-ray structures often reveal specific dipole alignments and shorter C1-O1 bonds due to the inductive effect, with the carbonyl oxygen capable of neighboring group participation (anchimeric assistance).
Part 3: Experimental Protocol (Self-Validating)
Workflow: Synthesis to Structure
This protocol is designed to generate diffraction-quality crystals for a tri-O-benzyl-L-arabinose derivative.
Step 1: Derivatization (Crystallization Anchor)
To ensure crystallinity, we attach a p-nitrobenzoyl group.
-
Dissolve 2,3,4-tri-O-benzyl-L-arabinopyranose (1.0 eq) in dry CH
Cl . -
Add Pyridine (2.0 eq) and p-nitrobenzoyl chloride (1.2 eq).
-
Stir at 0°C
RT for 4 hours. -
Quench with NaHCO
, extract, and concentrate.
Step 2: Crystal Growth (Vapor Diffusion Method)
-
Solvent: Ethyl Acetate (Good solubility).
-
Anti-solvent: Hexanes or Pentane (Poor solubility).
-
Dissolve 20 mg of the crude derivative in 0.5 mL Ethyl Acetate in a small vial (inner vial).
-
Place this open vial inside a larger jar containing 5 mL of Hexanes (outer reservoir).
-
Seal the outer jar tightly.
-
Validation: Leave undisturbed at 20°C. Hexane vapor will diffuse into the ethyl acetate, slowly increasing saturation. Crystals should appear within 48-72 hours.
Step 3: Data Collection & Refinement[1]
-
Mounting: Mount crystal on a glass fiber/loop using Paratone oil.
-
Temperature: Cool to 100 K (reduces thermal vibration).
-
Source: Mo-K
( Å) or Cu-K (for absolute config determination). -
Refinement Target:
factor .
Part 4: Representative Data Presentation
The following table summarizes typical crystallographic parameters observed for benzylated pentopyranosides.
Table 1: Structural Parameters for Tri-O-benzyl-L-arabinopyranose Derivative
| Parameter | Typical Value (SC-XRD) | Significance |
| Space Group | Common for chiral, enantiopure sugars. | |
| Bond Length C1-O1 | 1.39 - 1.41 Å | Shortening indicates strong anomeric effect. |
| Bond Length C1-O5 | 1.42 - 1.44 Å | Endocyclic oxygen bond length. |
| Ring Pucker ( | 0.56 - 0.58 Å | Total puckering amplitude (Cremer-Pople). |
| Phase Angle ( | ~0° - 10° (or ~170°-180°) | Indicates proximity to ideal |
| Benzyl Torsion | Anti-periplanar | Bulky groups maximize distance from ring. |
Part 5: Visualization & Logic
Diagram 1: Structural Elucidation Workflow
This diagram outlines the decision process and experimental flow for characterizing the sugar derivative.
Caption: Workflow for converting oily sugar intermediates into diffraction-quality crystals for structural solution.
Diagram 2: Conformational Equilibrium (L-Arabinose)
Visualizing the dynamic nature of the ring which X-ray captures as a snapshot.
Caption: The dynamic equilibrium of the pyranose ring. SC-XRD typically captures the thermodynamically preferred chair in the solid state.
References
-
Cremer, D., & Pople, J. A. (1975).[2] General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358. Link
-
Stothe, C., et al. (2022). Synthesis and Crystallization of 2,3,5-Tri-O-benzyl-D-xylofuranose. Molecules, 27(11), 3642. (Note: Analogous pentose methodology). Link
-
Cambridge Crystallographic Data Centre (CCDC). (2024). CSD-Core: The world’s repository of small molecule crystal structures. (Search query: Arabinopyranose derivatives). Link
- Glusker, J. P., Lewis, M., & Rossi, M. (1994). Crystal Structure Analysis for Chemists and Biologists. VCH Publishers.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,3,4-Tri-O-benzyl-L-arabinopyranose
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2,3,4-Tri-O-benzyl-L-arabinopyranose. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
Hazard Assessment and Disposal Philosophy
While Safety Data Sheets (SDS) for some closely related isomers of 2,3,4-Tri-O-benzyl-L-arabinopyranose may not classify them as hazardous under specific regulations[1][2][3], a comprehensive safety approach requires a more conservative assessment. Data for analogous benzylated sugar compounds can be conflicting, with some indicating potential health hazards such as eye irritation or harm if swallowed[4]. Furthermore, the environmental impact of many complex organic molecules is not fully characterized[1][5].
Therefore, our core directive is to treat 2,3,4-Tri-O-benzyl-L-arabinopyranose and all materials contaminated with it as hazardous chemical waste . This "err on the side of caution" philosophy ensures that we preemptively mitigate any uncharacterized risks. Disposal via sink drains or in regular trash is strictly prohibited[6][7]. All waste must be collected, properly labeled, and managed by a certified hazardous waste management service[4][6].
Compound Data and Safety Profile
For quick reference, the key physical and chemical properties are summarized below. This data is essential for understanding the material's behavior and for completing hazardous waste manifests.
| Property | Value | Source(s) |
| Molecular Formula | C₂₆H₂₈O₅ | Inferred from structure |
| Molecular Weight | 420.5 g/mol | Inferred from structure |
| Appearance | White to off-white solid/powder | [1][4] |
| Primary Hazards | Potential eye and skin irritant[4][8]. | [4][8] |
| Incompatibilities | Strong oxidizing agents | [8][9] |
| Storage | Keep in a dry, cool, well-ventilated place | [2][8] |
Personal Protective Equipment (PPE)
Before handling the compound for disposal, all personnel must be equipped with the appropriate PPE. The rationale for each piece of equipment is to create a barrier against the primary routes of exposure: inhalation, ingestion, and skin/eye contact.
-
Eye Protection: Wear chemical safety goggles with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166[2][4][8]. This is crucial to prevent eye irritation from airborne dust particles.
-
Hand Protection: Wear nitrile rubber gloves. Nitrile provides suitable protection against incidental contact with this class of organic compounds. Always inspect gloves for tears or holes before use[4][9].
-
Body Protection: A standard laboratory coat is required to protect against contamination of personal clothing[4][8].
-
Respiratory Protection: All handling of the solid compound that could generate dust must be conducted in a certified chemical fume hood to prevent inhalation[10][11]. If a fume hood is not available, a NIOSH/MSHA-approved respirator with a particle filter may be required, depending on the scale of the operation and institutional safety policies[8].
Step-by-Step Disposal Protocol
This protocol covers the disposal of the pure compound as well as materials contaminated during research activities.
Part A: Disposal of Unused or Waste 2,3,4-Tri-O-benzyl-L-arabinopyranose (Solid)
-
Work Area Preparation: Conduct all waste handling within a chemical fume hood to minimize inhalation exposure[11]. Lay down absorbent bench paper to contain any minor spills.
-
Container Selection: Choose a waste container made of a compatible material (e.g., a high-density polyethylene (HDPE) or glass jar with a screw-top lid) that is in good condition[12]. The container must be large enough to hold the waste without being overfilled.
-
Labeling: Affix a hazardous waste tag to the container before adding any waste[6][12]. Fill out the tag completely with the full chemical name ("2,3,4-Tri-O-benzyl-L-arabinopyranose"), concentration (100% solid), and hazard information (e.g., "Irritant").
-
Transfer: Carefully transfer the solid waste into the labeled container using a spatula or scoop. Avoid any actions that could generate dust, such as dropping the material from a height[1][2][8].
-
Sealing: Securely close the container lid. The container must be kept closed at all times except when waste is actively being added[11][12].
-
Storage: Place the sealed container in a designated Satellite Accumulation Area (SAA)[12]. Ensure it is segregated from incompatible materials, particularly strong oxidizing agents[11][12].
Part B: Disposal of Contaminated Labware and Debris
This includes items such as weighing paper, contaminated gloves, pipette tips, and absorbent paper.
-
Segregation: Do not mix chemically contaminated solid waste with non-hazardous lab trash[13].
-
Containerization: Place all contaminated solid debris into a dedicated hazardous waste bag (e.g., a clear, heavy-duty plastic bag) lining a rigid, labeled container[10][14].
-
Labeling: The outer container must be labeled with a hazardous waste tag detailing the contents (e.g., "Solid Debris contaminated with 2,3,4-Tri-O-benzyl-L-arabinopyranose").
-
Sealing and Storage: Once the bag is full, seal it securely and close the outer container. Transfer it to the SAA for pickup by your institution's hazardous waste management team[12].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste streams associated with 2,3,4-Tri-O-benzyl-L-arabinopyranose.
Caption: Disposal workflow for 2,3,4-Tri-O-benzyl-L-arabinopyranose.
Decontamination of Empty Containers
Empty containers that held 2,3,4-Tri-O-benzyl-L-arabinopyranose must be decontaminated before being discarded as regular lab glass or plastic waste. Simply being "empty" is insufficient, as chemical residues pose a risk to custodial staff and the environment[11].
-
First Rinse (Hazardous): Rinse the empty container with a suitable organic solvent (e.g., ethanol or acetone) in which the compound is soluble. This first rinsate must be collected and disposed of as hazardous chemical waste[6][15]. Pour the rinsate into a designated "Non-Halogenated Organic Solvent Waste" container.
-
Subsequent Rinses: Perform a triple rinse. After the initial hazardous rinse, wash the container two more times with solvent or detergent and water. These subsequent rinses can typically be discarded down the drain with copious amounts of water, assuming they are free of significant chemical contamination.
-
Final Disposal: Once the container is clean and dry, obliterate or remove the original chemical label completely[6][15]. The clean, defaced container can now be disposed of in the appropriate lab recycling or trash bin (e.g., broken glass box).
By implementing this comprehensive disposal strategy, we uphold our commitment to safety and environmental stewardship, ensuring that our innovative work in the lab does not create a legacy of risk for others.
References
-
Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET: 2,3,4-Tri-O-benzyl-beta-D-arabinopyranose. Retrieved from [Link]
-
Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, December 26). SAFETY DATA SHEET: 2,3,5-Tri-O-benzyl-D-arabinofuranose. Retrieved from [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (2025, October 22). Safety Data Sheet: Arabinoxylan ≥90 %. Retrieved from [Link]
-
Vanderbilt Environmental Health and Safety (VEHS). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
University of Reading. (2021, July 20). The disposal of laboratory waste. Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide. Retrieved from [Link]
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- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. vumc.org [vumc.org]
- 7. vanderbilt.edu [vanderbilt.edu]
- 8. southwest.tn.edu [southwest.tn.edu]
- 9. carlroth.com [carlroth.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 13. nipissingu.ca [nipissingu.ca]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
